LY231617
説明
特性
CAS番号 |
93811-58-6 |
|---|---|
分子式 |
C17H29NO |
分子量 |
263.4 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(ethylaminomethyl)phenol |
InChI |
InChI=1S/C17H29NO/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7/h9-10,18-19H,8,11H2,1-7H3 |
InChIキー |
WQNYIWJBDGLKEB-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
外観 |
Solid powder |
他のCAS番号 |
93811-58-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
141545-89-3 (hydrochloride salt) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2,6-bis(1,1-dimethylethyl)-4-(((1-ethyl)amino)methyl)phenol LY 231617 LY 231617, hydrochloride salt LY 231617, nitrate salt LY-231617 LY231617 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Neuroprotective Mechanism of Action of LY231617
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of LY231617 in neuroprotection, with a focus on its role as a potent antioxidant. The information is compiled from key preclinical studies and is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Antioxidant Properties
This compound, chemically identified as 2,6-bis(1,1-dimethylethyl)-4-[[(1-ethyl)amino]methyl]phenol hydrochloride, exerts its neuroprotective effects primarily through its potent antioxidant activity.[1] In the context of cerebral ischemia, a key event leading to neuronal death is the excessive production of reactive oxygen species (ROS) and subsequent lipid peroxidation.[1] this compound has been shown to directly counteract these processes.
The proposed mechanism involves the scavenging of free radicals, which are highly reactive molecules that can damage cellular components, including lipids, proteins, and nucleic acids. By neutralizing these free radicals, this compound helps to preserve the integrity of neuronal membranes and prevent the cascade of events that leads to apoptosis and necrosis. Specifically, studies have demonstrated its ability to inhibit iron-dependent lipid peroxidation in a dose-dependent manner.[1] This suggests that this compound can interfere with the Fenton reaction, a major source of hydroxyl radicals in biological systems.
The significant reduction of ischemia-induced neuronal damage by this compound underscores the critical role that reactive oxygen intermediates play in the pathophysiology of neuronal death following global ischemia and reperfusion.[1]
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in several preclinical models of global cerebral ischemia. The following tables summarize the key findings from these studies.
Table 1: Effect of this compound on Neuronal Damage in Rat Models of Global Cerebral Ischemia
| Animal Model | Treatment Protocol | Brain Region | Reduction in Neuronal Damage | Reference |
| Male Wistar Rats (Four-Vessel Occlusion) | Oral administration 30 minutes before ischemia | Striatal and Hippocampal CA1 | > 75% (p < 0.0001) | [1] |
| Male Wistar Rats (Four-Vessel Occlusion) | Intravenous administration 30 minutes after occlusion (Experiment 1) | Hippocampal and Striatal | ~50% (p < 0.03) | [1] |
| Male Wistar Rats (Four-Vessel Occlusion) | Intravenous administration 30 minutes after occlusion (Experiment 2) | Hippocampal and Striatal | ~41% (p < 0.02) | [1] |
| Rats (Four-Vessel Occlusion) | 20 mg/kg i.p. after onset of reperfusion | Hippocampal CA1 | Significantly attenuated | [2] |
Table 2: Effect of this compound on Functional Outcomes
| Animal Model | Treatment Protocol | Functional Outcome | Result | Reference |
| Rats (Four-Vessel Occlusion) | 20 mg/kg i.p. after onset of reperfusion | Spatial learning in Morris water maze | Reduced increase in escape latency and swim distance | [2] |
| Male Beagle Dogs (Global Cerebral Ischemia) | 10 mg/kg bolus 20 mins before ischemia and 5 mg/kg/hr during reperfusion | Somatosensory Evoked Potentials (SEP) Amplitude Recovery at 240 mins | 86% ± 12% vs. 49% ± 14% in controls (p < 0.05) | [3] |
Table 3: In Vitro Neuroprotective Effects of this compound
| Cell Culture Model | Insult | This compound Concentration | Effect | Reference |
| Primary Hippocampal Neuronal Cultures | 50 µM Hydrogen Peroxide | 5 µM | Antagonized the lethal effect (p < 0.05) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of the experimental protocols used in key studies of this compound.
1. Four-Vessel Occlusion (4VO) Model in Rats
-
Objective: To induce global cerebral ischemia to study the neuroprotective effects of this compound.
-
Procedure:
-
Drug Administration:
-
Assessment:
2. Bilateral Carotid Occlusion in Gerbils
-
Objective: To evaluate the neuroprotective effects of this compound in a different model of global cerebral ischemia.
-
Animals: Gerbils.[4]
-
Procedure:
-
Bilateral carotid occlusion is performed for 5 minutes.
-
Sham-operated animals serve as controls.[4]
-
-
Drug Administration:
-
Assessment:
-
Histological: Neuronal death in the CA1 layer of the hippocampus is assessed 5 days after surgery.[4]
-
3. In Vitro Hydrogen Peroxide-Induced Neuronal Death
-
Objective: To assess the direct protective effect of this compound against oxidative stress in cultured neurons.
-
Cell Culture: Primary hippocampal neuronal cultures.[1]
-
Procedure:
-
Cultures are exposed to a 50 µM concentration of hydrogen peroxide for 15 minutes.
-
This compound is co-incubated with the hydrogen peroxide.[1]
-
-
Assessment: The viability of the neurons is measured to determine the extent of the lethal effect of hydrogen peroxide and the protective effect of this compound.[1]
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: Proposed antioxidant mechanism of this compound in neuroprotection.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. The antioxidant this compound reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antioxidant LY 231617 ameliorates functional and morphological sequelae induced by global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant this compound enhances electrophysiologic recovery after global cerebral ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of the antioxidant this compound and NO synthase inhibitors in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroprotective Antioxidant LY231617
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY231617 is a potent, synthetically derived antioxidant compound demonstrating significant neuroprotective properties in preclinical studies. Its chemical structure, 2,6-bis(1,1-Dimethylethyl)-4-[(ethylamino)methyl]phenol hydrochloride, contributes to its ability to mitigate neuronal damage induced by ischemic events. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound, intended to inform further research and development in the field of neuroprotection.
Chemical Structure and Properties
This compound is a phenolic compound characterized by two bulky tert-butyl groups ortho to the hydroxyl group and an ethylaminomethyl substituent para to the hydroxyl group. This sterically hindered phenol structure is crucial for its antioxidant activity.
Chemical Name: 2,6-bis(1,1-Dimethylethyl)-4-[(ethylamino)methyl]phenol hydrochloride Molecular Formula: C₁₇H₂₉NO·HCl[1] Molecular Weight: 299.88 g/mol CAS Number: 141545-89-3[1]
| Property | Value | Source |
| Purity | ≥98% (HPLC) | |
| Physical Appearance | White solid | |
| Solubility | Soluble in Ethanol and DMSO | |
| Storage | Store at -20°C | [1] |
Mechanism of Action: Antioxidant Neuroprotection
The primary mechanism of action of this compound is attributed to its potent antioxidant properties. It functions as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) that are generated in excess during cerebral ischemia and reperfusion. The accumulation of ROS leads to oxidative stress, a key contributor to neuronal cell death. By reducing oxidative stress, this compound helps to preserve neuronal integrity and function.
The proposed signaling pathway for this compound's neuroprotective action involves the direct scavenging of ROS, thereby preventing downstream detrimental effects such as lipid peroxidation and apoptosis.
References
The Antioxidant LY231617: A Technical Guide to its Discovery, Mechanism, and Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antioxidant compound LY231617, a hindered phenol derivative investigated for its potent neuroprotective effects. Developed by researchers at Eli Lilly and Company, this compound has demonstrated significant efficacy in preclinical models of cerebral ischemia and oxidative stress. This document details the history of its discovery, its mechanism of action in mitigating neuronal damage, and a summary of key experimental findings. Detailed experimental protocols for the primary assays used to characterize its activity are provided, along with a synthesis of quantitative data from pivotal studies. Furthermore, this guide presents visual representations of its proposed signaling pathway and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Discovery and History
This compound, chemically identified as 2,6-bis(1,1-dimethylethyl)-4-[[(1-ethyl)amino]methyl]phenol hydrochloride, emerged from research focused on developing novel antioxidant therapies for neurological disorders.[1] Key preclinical studies in the early to mid-1990s, conducted by scientists at Lilly Research Laboratories, established its potential as a neuroprotective agent.[1][2][3] These investigations primarily focused on its efficacy in models of global cerebral ischemia, a condition characterized by a widespread reduction of blood flow to the brain, leading to neuronal cell death.[1][3] The research was driven by the growing understanding of the critical role of reactive oxygen species (ROS) and lipid peroxidation in the pathophysiology of ischemic brain injury.[1]
Mechanism of Action
This compound is a potent, chain-breaking antioxidant belonging to the class of hindered phenols. Its primary mechanism of action involves the scavenging of free radicals, thereby inhibiting lipid peroxidation and protecting cellular membranes from oxidative damage.[1] The bulky tert-butyl groups flanking the phenolic hydroxyl group sterically hinder its reactivity, allowing it to effectively donate a hydrogen atom to quench free radicals without becoming a pro-oxidant itself.
The neuroprotective effects of this compound are attributed to two key actions:
-
Inhibition of Iron-Dependent Lipid Peroxidation: this compound effectively suppresses the cascade of lipid peroxidation that is often initiated by the presence of excess iron, a condition that can occur during ischemic events.[1]
-
Protection Against Hydrogen Peroxide-Induced Neuronal Death: The compound has been shown to directly counteract the cytotoxic effects of hydrogen peroxide, a major reactive oxygen species implicated in oxidative stress-induced neuronal apoptosis.[1]
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several key preclinical studies. The following tables summarize the significant findings.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Global Cerebral Ischemia (Four-Vessel Occlusion) [1]
| Treatment Group | Administration Route | Dosage | Timing of Administration | Reduction in Hippocampal CA1 Damage | Reduction in Striatal Damage |
| This compound | Oral | 30 mg/kg | 30 minutes before ischemia | >75% | >75% |
| This compound | Intravenous | 10 mg/kg bolus + 5 mg/kg/hr infusion | 30 minutes post-ischemia | ~50% | ~50% |
| This compound | Intraperitoneal | 20 mg/kg | After onset of reperfusion | Significant attenuation | Not reported |
Table 2: In Vitro Neuroprotection by this compound in Primary Hippocampal Neuronal Cultures [1]
| Toxin | Toxin Concentration | This compound Concentration | Outcome |
| Hydrogen Peroxide | 50 µM | 5 µM | Antagonized lethal effect |
Experimental Protocols
Four-Vessel Occlusion (4-VO) Rat Model of Global Cerebral Ischemia[1][3]
This in vivo model is used to induce transient global cerebral ischemia to study the resulting neuronal damage and the effects of neuroprotective agents.
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Vessel Occlusion: The vertebral arteries are permanently occluded by electrocauterization. The common carotid arteries are then exposed and occluded for a defined period (e.g., 20-30 minutes) using clips to induce global forebrain ischemia.
-
Reperfusion: The carotid artery clips are removed to allow for the reperfusion of blood to the brain.
-
Drug Administration: this compound is administered via the desired route (oral, intravenous, or intraperitoneal) at specified times relative to the ischemic insult.
-
Histological Analysis: After a set survival period (e.g., 7 days), the animals are euthanized, and their brains are removed, sectioned, and stained (e.g., with H&E or cresyl violet) to assess the extent of neuronal damage in specific brain regions like the hippocampus and striatum. Damage is typically scored on a scale (e.g., 0-3, with 3 being the most severe).
Hydrogen Peroxide-Induced Neuronal Death Assay[1]
This in vitro assay assesses the ability of a compound to protect neurons from oxidative stress-induced cell death.
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic rat brains and cultured in appropriate media.
-
Treatment: The cultured neurons are exposed to a specific concentration of hydrogen peroxide (e.g., 50 µM) for a defined duration (e.g., 15 minutes) in the presence or absence of this compound.
-
Viability Assessment: Cell viability is measured using standard assays such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.
Iron-Dependent Lipid Peroxidation Assay[1]
This assay measures the ability of a compound to inhibit the peroxidation of lipids in the presence of iron.
-
Tissue Preparation: Brain tissue homogenates or isolated membranes are prepared.
-
Initiation of Peroxidation: Lipid peroxidation is initiated by the addition of an iron salt (e.g., ferrous sulfate) and an oxidizing agent (e.g., ascorbate).
-
Incubation: The reaction mixture is incubated with and without this compound at a physiological temperature.
-
Measurement of Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA), which are byproducts of lipid peroxidation.
Visualizations
Proposed Signaling Pathway of this compound in Neuroprotection
Caption: Proposed mechanism of this compound in preventing ischemia-induced neuronal death.
Experimental Workflow for In Vivo Neuroprotection Study
References
- 1. The antioxidant this compound reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Neuroprotective effects of the antioxidant this compound and NO synthase inhibitors in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
LY231617: A Potent Free Radical Scavenger for Neuroprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological mechanism in a host of neurodegenerative diseases and ischemic events. The highly reactive nature of free radicals inflicts damage upon crucial cellular components, including lipids, proteins, and nucleic acids, ultimately leading to neuronal dysfunction and death. Consequently, the development of effective free radical scavengers presents a promising therapeutic strategy for mitigating neuronal injury. This technical guide provides a comprehensive overview of the antioxidant and neuroprotective properties of LY231617, a potent free radical scavenger, with a focus on its application in neuronal cells.
Quantitative Efficacy of this compound in Neuronal Protection
This compound has demonstrated significant efficacy in protecting neuronal cells from oxidative damage in various experimental models. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Neuroprotective Effects of this compound in an In Vivo Model of Global Cerebral Ischemia
| Treatment Group | Hippocampal CA1 Damage Reduction (%) | Striatal Damage Reduction (%) | Reference |
| Oral administration | > 75% | > 75% | [1] |
| Intravenous administration (Experiment 1) | ~50% | ~50% | [1] |
| Intravenous administration (Experiment 2) | ~41% | ~41% | [1] |
Table 2: Protective Effects of this compound against Hydrogen Peroxide-Induced Toxicity in Primary Hippocampal Neuronal Cultures
| Treatment | Outcome | Reference |
| 5 µM this compound | Antagonized the lethal effect of hydrogen peroxide | [1] |
| This compound | Attenuated H2O2-mediated cellular degeneration | |
| This compound | Modest to no effects on cellular levels of glutathione |
Mechanism of Action: Free Radical Scavenging
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound as a free radical scavenger in neuronal cells.
Assessment of Neuroprotection in an In Vivo Model of Global Cerebral Ischemia
-
Model: Four-vessel occlusion model in rats.
-
Procedure:
-
Induce 30 minutes of global ischemia by occluding the four major arteries supplying the brain.
-
Administer this compound either orally 30 minutes before ischemia or intravenously 30 minutes after the onset of ischemia.
-
After a set period of reperfusion, sacrifice the animals and perfuse the brains.
-
Harvest the brains and process for histological analysis.
-
Stain brain sections (e.g., with hematoxylin and eosin) to visualize neuronal morphology.
-
Quantify neuronal damage in specific brain regions, such as the hippocampal CA1 layer and the striatum, using a graded scoring system (e.g., 0 for no damage to 3 for >90% cell loss).
-
-
Data Analysis: Compare the neuronal damage scores between the this compound-treated groups and the vehicle-treated control group.
Evaluation of Protection against Hydrogen Peroxide-Induced Toxicity in Primary Neuronal Cultures
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic rats.
-
Procedure:
-
Plate primary hippocampal neurons in appropriate culture vessels.
-
Expose the neuronal cultures to a toxic concentration of hydrogen peroxide (H₂O₂) to induce oxidative stress.
-
Co-treat the cells with various concentrations of this compound.
-
After the incubation period, assess cell viability using a suitable assay (e.g., MTT assay, LDH release assay).
-
-
Data Analysis: Compare the cell viability in this compound-treated wells to that in wells treated with H₂O₂ alone.
Measurement of Lipid Peroxidation
-
Principle: This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation.
-
Procedure:
-
Prepare brain homogenates or neuronal cell lysates.
-
Incubate the samples with a reagent containing thiobarbituric acid (TBA) under acidic conditions and high temperature.
-
MDA in the sample reacts with TBA to form a colored adduct.
-
Measure the absorbance of the resulting solution at a specific wavelength (typically 532 nm).
-
-
Data Analysis: Quantify the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH free radical, resulting in a color change from purple to yellow.
-
Procedure:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark for a specified period.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are likely mediated through the modulation of intracellular signaling pathways that are sensitive to the cellular redox state. While direct evidence linking this compound to specific pathways like PI3K/Akt or Nrf2 in neurons is still emerging, its ability to counteract oxidative stress suggests a potential influence on these critical cell survival and antioxidant response pathways.
Caption: Proposed mechanism of this compound in neuronal cells.
Caption: General experimental workflow for assessing this compound.
Conclusion
This compound is a promising neuroprotective agent with a clear mechanism of action as a free radical scavenger. The quantitative data from preclinical studies robustly support its efficacy in mitigating neuronal damage induced by oxidative stress. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds. Future research should focus on elucidating the specific signaling pathways modulated by this compound in neuronal cells to fully understand its neuroprotective effects and to identify potential biomarkers for its activity. This will be crucial for the translation of this promising compound into clinical applications for the treatment of neurodegenerative diseases and ischemic stroke.
References
Pharmacological Profile of LY231617 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY231617 hydrochloride is a potent antioxidant compound that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. Its primary mechanism of action involves the inhibition of oxidative stress-induced cellular damage, particularly through the attenuation of iron-dependent lipid peroxidation and protection against hydrogen peroxide-induced neuronal injury. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Introduction
Oxidative stress is a key pathological mechanism implicated in a variety of neurodegenerative diseases and acute neuronal injuries, including cerebral ischemia. Reactive oxygen species (ROS) can lead to widespread cellular damage through the peroxidation of lipids, oxidation of proteins, and damage to nucleic acids. This compound hydrochloride has emerged as a promising neuroprotective agent due to its potent antioxidant properties. This document serves as a technical resource for researchers and drug development professionals, consolidating the available pharmacological data on this compound hydrochloride.
Mechanism of Action
The primary mechanism of action of this compound hydrochloride is its potent antioxidant activity.[1][2][3] It effectively mitigates the damaging effects of oxidative stress through two principal pathways:
-
Inhibition of Iron-Dependent Lipid Peroxidation: this compound hydrochloride inhibits lipid peroxidation in a dose-dependent manner.[4] This process, often initiated by ferrous iron, is a major contributor to cell membrane damage during oxidative stress.
-
Protection Against Hydrogen Peroxide-Induced Neuronal Death: The compound has been shown to protect primary hippocampal neuronal cultures from the lethal effects of hydrogen peroxide, a key reactive oxygen species.[4]
The cytoprotective effects of this compound are consistent with a membrane site of action, where it can directly counter the propagation of lipid-based radicals.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound hydrochloride from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound Hydrochloride
| Assay | Cell Type/System | Effective Concentration | Endpoint Measured | Reference |
| Hydrogen Peroxide-Induced Toxicity | Primary Hippocampal Neuronal Cultures | 5 µM | Antagonism of lethal effects | [4] |
| Iron-Dependent Lipid Peroxidation | Not Specified | Dose-dependent | Inhibition of lipid peroxidation | [4] |
Note: A specific IC50 value for the inhibition of iron-dependent lipid peroxidation is not currently available in the reviewed literature, though a dose-dependent relationship has been established.
Table 2: In Vivo Efficacy of this compound Hydrochloride in Cerebral Ischemia Models
| Animal Model | Administration Route | Dose | Treatment Regimen | Outcome | Reference |
| Rat (Four-Vessel Occlusion) | Oral | Not Specified | 30 minutes before ischemia | >75% reduction in striatal and hippocampal CA1 damage | [4] |
| Rat (Four-Vessel Occlusion) | Intravenous | Not Specified | Beginning 30 minutes after occlusion | ~41-50% reduction in hippocampal and striatal damage | [4] |
| Rat (Four-Vessel Occlusion) | Intraperitoneal | 20 mg/kg | After onset of reperfusion | Attenuation of neuronal damage in the CA1 sector of the hippocampus and reduced spatial learning deficits | [3] |
| Dog (Global Cerebral Ischemia) | Intravenous | 10 mg/kg bolus, 5 mg/kg/hr infusion | Bolus 20 minutes before ischemia, followed by infusion throughout reperfusion | Significant improvement in the recovery of somatosensory evoked potential (SEP) amplitude | [1] |
Experimental Protocols
In Vitro Assays
4.1.1 Hydrogen Peroxide-Induced Neuronal Death Assay
-
Cell Culture: Primary hippocampal neuronal cultures are prepared from embryonic rats and maintained in a suitable culture medium.
-
Treatment: Cultures are exposed to a neurotoxic concentration of hydrogen peroxide (e.g., 50 µM) for a defined period (e.g., 15 minutes) in the presence or absence of varying concentrations of this compound hydrochloride.[4]
-
Endpoint Assessment: Neuronal viability is assessed using standard methods such as lactate dehydrogenase (LDH) release assays, which measure membrane integrity, or by morphological assessment of cell death.
4.1.2 Iron-Dependent Lipid Peroxidation Assay
-
Principle: This assay measures the ability of a compound to inhibit the peroxidation of lipids initiated by the presence of iron (typically Fe²⁺).
-
General Procedure: A lipid-rich substrate (e.g., brain homogenates or liposomes) is incubated with a source of iron (e.g., ferrous sulfate) to induce lipid peroxidation. The extent of peroxidation is quantified by measuring the formation of byproducts such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), often using a thiobarbituric acid reactive substances (TBARS) assay. The assay is performed with and without the test compound (this compound hydrochloride) to determine its inhibitory effect.
In Vivo Models
4.2.1 Four-Vessel Occlusion (4-VO) Model in Rats
-
Objective: To induce global cerebral ischemia to evaluate the neuroprotective effects of a test compound.
-
Procedure:
-
Day 1: Vertebral Artery Cauterization: Under anesthesia, the vertebral arteries are exposed and permanently occluded via electrocauterization.
-
Day 2: Carotid Artery Occlusion: The following day, the common carotid arteries are bilaterally occluded for a specific duration (e.g., 20-30 minutes) using atraumatic clips to induce ischemia.[3][4]
-
Reperfusion: The clips are removed to allow for reperfusion.
-
-
Drug Administration: this compound hydrochloride can be administered at various time points relative to the ischemic insult (e.g., pre-ischemia, post-ischemia) and via different routes (e.g., oral, intravenous, intraperitoneal).[3][4]
-
Outcome Measures:
Visualizations
Signaling Pathway of Oxidative Stress and Neuroprotection by this compound
Caption: Neuroprotective mechanism of this compound hydrochloride against oxidative stress.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: Experimental workflow for the four-vessel occlusion (4-VO) in vivo model.
Conclusion
This compound hydrochloride is a well-characterized antioxidant with demonstrated neuroprotective efficacy in preclinical models of cerebral ischemia. Its ability to inhibit iron-dependent lipid peroxidation and protect against hydrogen peroxide-induced neuronal death underscores its therapeutic potential for conditions associated with significant oxidative stress. Further research to elucidate a precise IC50 for its inhibition of lipid peroxidation and more detailed pharmacokinetic and pharmacodynamic studies would be beneficial for its continued development.
References
- 1. NOX2-derived hydrogen peroxide impedes the AMPK/Akt-mTOR signaling pathway contributing to cell death in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation of singlet oxygen via iron-dependent lipid peroxidation and its role in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
LY231617: A Technical Guide to its Protective Role Against Oxidative Stress-Induced Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the antioxidant compound LY231617 and its protective effects against oxidative stress-induced cell death. Oxidative stress is a key pathological mechanism in a range of neurodegenerative diseases and ischemic injuries. This compound has demonstrated significant neuroprotective properties in both in vitro and in vivo models. This document collates available quantitative data, details experimental protocols for assessing its efficacy, and proposes potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel antioxidant-based therapeutics.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, leads to cellular damage and apoptosis or necrosis. This process is implicated in the pathophysiology of numerous diseases, including stroke, Alzheimer's disease, and Parkinson's disease. This compound, chemically known as [2,6-bis(1,1-dimethylethyl)-4-[[(1-ethyl)amino]methyl]phenol hydrochloride], is a potent antioxidant that has shown considerable promise in mitigating the detrimental effects of oxidative stress.[1][2] Studies have demonstrated its ability to protect neurons from damage induced by hydrogen peroxide (H₂O₂) and global ischemia.[1][2] This guide will synthesize the current understanding of this compound's neuroprotective capabilities.
Quantitative Data on the Protective Effects of this compound
The following tables summarize the available quantitative data on the efficacy of this compound in protecting against oxidative stress-induced cell death.
Table 1: In Vivo Neuroprotective Effects of this compound against Global Ischemia in Rats
| Administration Route | Dosage | Treatment Timing | Outcome Measure | Reduction in Neuronal Damage | Reference |
| Oral | Not Specified | 30 minutes before ischemia | Hippocampal and Striatal Damage | >75% | [1] |
| Intravenous | Not Specified | 30 minutes after ischemia onset | Hippocampal and Striatal Damage | ~50% (Experiment 1), ~41% (Experiment 2) | [1] |
Table 2: In Vitro Neuroprotective Effects of this compound against Hydrogen Peroxide (H₂O₂)-Induced Toxicity
| Cell Type | Oxidative Insult | This compound Concentration | Outcome Measure | Observation | Reference |
| Primary Hippocampal Neurons | 50 µM H₂O₂ for 15 minutes | 5 µM | Neuronal Death | Antagonized the lethal effect of H₂O₂ | [1] |
| Not Specified | 100 µM H₂O₂ | 5 µM | LDH Release and 8-isoprostane levels | Attenuated H₂O₂-mediated degeneration | [2] |
Table 3: Effect of this compound on Markers of Oxidative Stress
| Model System | Oxidative Insult | This compound Concentration | Marker | Effect | Reference |
| In vitro | Iron-dependent lipid peroxidation | Dose-related | Lipid Peroxidation | Inhibited in a dose-related fashion | [1] |
| In vitro | 100 µM H₂O₂ | 5 µM | 8-epiprostaglandin F2α (8-isoprostane) | Levels paralleled LDH release, suggesting attenuation | [2] |
| In vitro | 100 µM H₂O₂ | 5 µM | Total Glutathione | Modest to no effect | [2] |
Note: Comprehensive dose-response data for cell viability assays (e.g., MTT), LDH release, and direct ROS measurements are limited in the currently available literature. Further research is required to fully characterize the dose-dependent efficacy of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the protective effects of this compound.
In Vivo Model: Four-Vessel Occlusion (4-VO) in Rats
This model induces global cerebral ischemia to study neuroprotective agents.
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Vertebral Artery Occlusion: The vertebral arteries are permanently occluded by electrocauterization through the alar foramina of the first cervical vertebra.
-
Carotid Artery Occlusion: On the following day, the common carotid arteries are temporarily occluded with aneurysm clips for a specified duration (e.g., 30 minutes) to induce ischemia.
-
Reperfusion: The clips are removed to allow for reperfusion.
-
Drug Administration: this compound can be administered orally prior to ischemia or intravenously after the onset of reperfusion.
-
Neurological Assessment: Behavioral tests are conducted to assess neurological deficits.
-
Histological Analysis: After a set period (e.g., 7 days), brains are harvested, sectioned, and stained (e.g., with cresyl violet) to quantify neuronal damage in specific regions like the hippocampus (CA1 layer) and striatum.
In Vitro Model: Primary Hippocampal Neuronal Cultures
This model allows for the direct assessment of neuroprotective effects on neurons.
-
Cell Culture: Hippocampi are dissected from embryonic rat brains, and neurons are dissociated and plated on poly-L-lysine-coated culture dishes.
-
Cell Maintenance: Neurons are maintained in a suitable neurobasal medium supplemented with B27 and glutamine.
-
Induction of Oxidative Stress: After a period of in vitro maturation (e.g., 7-10 days), oxidative stress is induced by exposing the cultures to a specific concentration of hydrogen peroxide (e.g., 50-100 µM) for a defined duration (e.g., 15 minutes to 24 hours).
-
This compound Treatment: this compound is added to the culture medium at various concentrations, either as a pretreatment before the oxidative insult or as a post-treatment.
-
Assessment of Cell Viability and Oxidative Stress: Various assays are performed to quantify the protective effects of this compound.
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Preparation: Plate cells in a 96-well plate and treat with the oxidative stressor and/or this compound as described above.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
This assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Sample Collection: After treatment, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with an LDH assay reagent mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. Higher absorbance indicates greater LDH release and, therefore, higher cytotoxicity.
Measurement of Oxidative Stress Markers
This assay quantifies the level of MDA, a major product of lipid peroxidation.
-
Sample Preparation: Homogenize tissue samples or lyse cultured cells.
-
TBA Reaction: Mix the sample with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: Heat the mixture at 95-100°C for a specified time (e.g., 60 minutes) to allow the formation of a colored MDA-TBA adduct.
-
Measurement: After cooling, measure the absorbance of the adduct at a wavelength of 532 nm.
8-isoprostane is a specific marker of lipid peroxidation. Its levels can be quantified using commercially available Enzyme Immunoassay (EIA) kits or by mass spectrometry.
-
Sample Preparation: Collect and process biological samples (e.g., plasma, tissue homogenates, or cell culture medium) according to the specific protocol of the chosen method. This may involve solid-phase extraction for purification.
-
Quantification: Follow the manufacturer's instructions for the EIA kit or the established protocol for mass spectrometry analysis to determine the concentration of 8-isoprostane.
Signaling Pathways and Mechanisms of Action
While the direct signaling pathways modulated by this compound have not been definitively elucidated in the available literature, its function as a potent antioxidant suggests the involvement of key cellular defense mechanisms against oxidative stress. The following diagrams illustrate plausible signaling pathways that may be activated by this compound to confer neuroprotection. These are proposed mechanisms and require further experimental validation.
References
LY231617: Targeting Oxidative Stress Pathways in Cerebral Ischemia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of biochemical events leading to neuronal cell death and neurological deficits. A pivotal player in this pathological process is oxidative stress, stemming from the excessive production of reactive oxygen species (ROS). LY231617 (2,6-bis(1,1-dimethylethyl)-4-[[(1-ethyl)amino]methyl]phenol hydrochloride) has emerged as a promising neuroprotective agent, primarily functioning as a potent antioxidant.[1][2][3] This technical guide provides a comprehensive overview of the target pathways of this compound in cerebral ischemia, with a focus on its role in mitigating oxidative stress-induced neuronal injury.
Core Target Pathway: Attenuation of Oxidative Stress
The principal mechanism of action of this compound in the context of cerebral ischemia is its ability to counteract oxidative stress.[1] Ischemia and subsequent reperfusion lead to a surge in ROS, including hydrogen peroxide and free radicals, which overwhelm the brain's endogenous antioxidant defenses. This imbalance results in significant cellular damage through lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in neuronal death.
This compound intervenes in this pathway by:
-
Inhibiting Lipid Peroxidation: The compound has been shown to inhibit iron-dependent lipid peroxidation in a dose-dependent manner, a critical process that damages cell membranes and contributes to cell death.[1]
-
Scavenging Free Radicals: As an antioxidant, this compound directly scavenges reactive oxygen intermediates, thereby neutralizing their harmful effects on neuronal cells.[1]
-
Protecting Against ROS-Induced Cell Death: In vitro studies have demonstrated that this compound can antagonize the lethal effects of hydrogen peroxide on primary hippocampal neuronal cultures.[1]
The significant reduction in ischemia-induced neuronal damage observed in preclinical models suggests that the antioxidant properties of this compound are a key contributor to its neuroprotective effects.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in models of cerebral ischemia.
Table 1: Neuroprotective Efficacy of this compound in a Rat Model of Global Cerebral Ischemia
| Treatment Group | Administration Route | Timing of Administration | Reduction in Striatal Damage | Reduction in Hippocampal CA1 Damage | Reference |
| This compound | Oral | 30 minutes before ischemia | > 75% (p < 0.0001) | > 75% (p < 0.0001) | [1] |
| This compound | Intravenous | 30 minutes after ischemia onset (Experiment 1) | ~50% (p < 0.03) | ~50% (p < 0.03) | [1] |
| This compound | Intravenous | 30 minutes after ischemia onset (Experiment 2) | ~41% (p < 0.02) | ~41% (p < 0.02) | [1] |
Table 2: In Vitro Neuroprotection and Antioxidant Activity of this compound
| Experimental Condition | This compound Concentration | Outcome | p-value | Reference |
| Hydrogen peroxide-induced neuronal death in primary hippocampal cultures | 5 µM | Antagonized lethal effect | < 0.05 | [1] |
| Iron-dependent lipid peroxidation | Dose-related | Inhibition | Not specified | [1] |
Table 3: Functional and Morphological Outcomes in a Rat Model of Global Ischemia
| Treatment Group | Outcome Measure | Result | Reference |
| This compound (20 mg/kg i.p.) post-reperfusion | Morris water maze (escape latency and swim distance) | Reduced ischemia-induced increase | [2] |
| This compound (20 mg/kg i.p.) post-reperfusion | Neuronal damage in hippocampal CA1 sector | Significantly attenuated | [2] |
Table 4: Neuroprotection in a Gerbil Model of Global Cerebral Ischemia
| Treatment Group | Timing of Administration | Outcome | p-value | Reference |
| This compound (50 mg/kg p.o. or 30 mg/kg i.p.) | Pre- or post-occlusion | Significant neuroprotection | < 0.05 | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Rat Four-Vessel Occlusion (4VO) Model of Global Cerebral Ischemia
-
Animal Model: Male Wistar rats were utilized.
-
Ischemia Induction: Global cerebral ischemia was induced by four-vessel occlusion for a duration of 20 or 30 minutes.[1][2]
-
Drug Administration:
-
Outcome Assessment:
Gerbil Model of Global Cerebral Ischemia
-
Animal Model: Gerbils were used for this study.
-
Ischemia Induction: Bilateral carotid artery occlusion was performed for 5 minutes.
-
Drug Administration: this compound (50 mg/kg p.o. or 30 mg/kg i.p.) was administered either 30 minutes before occlusion or immediately post-occlusion, followed by three additional doses at 4, 24, and 48 hours after the initial dose.[3]
-
Outcome Assessment: Neuronal death in the CA1 layer of the hippocampus was evaluated 5 days after the surgical procedure.[3]
In Vitro Hydrogen Peroxide-Induced Neuronal Death Assay
-
Cell Culture: Primary hippocampal neurons were cultured.
-
Induction of Cell Death: Cultures were exposed to 50 µM hydrogen peroxide for 15 minutes.
-
Treatment: this compound (5 µM) was added to the cultures during the hydrogen peroxide exposure.[1]
-
Outcome Assessment: The lethal effect of hydrogen peroxide was evaluated.[1]
Iron-Dependent Lipid Peroxidation Assay
-
The specific details of this assay were not provided in the abstract. However, it was noted that the inhibition of iron-dependent lipid peroxidation by this compound was dose-related.[1]
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in mitigating ischemia-induced neuronal injury.
Experimental Workflow Diagram
References
- 1. The antioxidant this compound reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antioxidant LY 231617 ameliorates functional and morphological sequelae induced by global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of the antioxidant this compound and NO synthase inhibitors in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Distribution of LY231617: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY231617, a potent, lipophilic antioxidant analogous to butylated hydroxytoluene (BHT), has demonstrated significant neuroprotective effects, particularly in models of cerebral ischemia. Its efficacy is intrinsically linked to its ability to penetrate cellular membranes and localize at sites of oxidative stress. This technical guide provides a comprehensive overview of the cellular uptake and distribution of this compound. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information based on its known physicochemical properties, the behavior of similar lipophilic antioxidants, and established methodologies in cellular biology. It outlines the presumed mechanisms of cellular entry, proposes detailed experimental protocols for future investigations, and discusses its mechanism of action in the context of cellular signaling pathways affected by oxidative stress.
Introduction
This compound is a synthetic antioxidant with a butylated phenol structure, designed to mitigate the damaging effects of reactive oxygen species (ROS) and lipid peroxidation in biological systems. Its lipophilic nature is a key determinant of its pharmacokinetic and pharmacodynamic properties, facilitating its passage across the blood-brain barrier and cellular membranes. Understanding the cellular uptake and subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential. This document serves as a technical resource for researchers, providing a theoretical framework and practical methodologies for studying the cellular pharmacology of this compound and related compounds.
Physicochemical Properties and Predicted Cellular Uptake
This compound is characterized as a highly lipophilic molecule. This property strongly suggests that its primary mechanism of cellular uptake is passive diffusion across the plasma membrane. In this process, the molecule dissolves in the lipid bilayer and moves down its concentration gradient into the cell without the requirement for cellular energy or specific transport proteins.
The general mechanism for passive diffusion of a lipophilic compound like this compound is as follows:
-
Partitioning into the Membrane: The compound partitions from the extracellular aqueous environment into the hydrophobic core of the plasma membrane.
-
Translocation: The compound diffuses across the lipid bilayer.
-
Efflux from the Membrane: The compound partitions from the inner leaflet of the membrane into the intracellular aqueous environment (cytosol).
Given its high lipophilicity, this compound is expected to readily associate with lipid-rich structures within the cell.
Quantitative Data: Tissue Distribution
| Tissue | Concentration (µg/g) | Species | Dosing Paradigm | Reference |
| Brain | ~45 | Rat | Not specified |
Note: This table summarizes the limited available quantitative data. Further research is required to determine uptake rates, intracellular concentrations, and subcellular localization percentages in various cell types.
Proposed Experimental Protocols
The following sections detail proposed methodologies for the comprehensive investigation of this compound's cellular uptake and distribution.
In Vitro Cellular Uptake Assay
This protocol is designed to quantify the rate and extent of this compound uptake into cultured cells.
Materials:
-
Cultured cells (e.g., neuronal cell line like SH-SY5Y, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) system
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow to near confluence.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in cell culture medium.
-
Incubation: Remove the culture medium from the wells and replace it with the medium containing various concentrations of this compound. Incubate the plate at 37°C for different time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Washing: To terminate uptake, rapidly wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice to ensure complete cell lysis.
-
Quantification: Collect the cell lysates and analyze the intracellular concentration of this compound using a validated HPLC-MS/MS method.
-
Data Analysis: Normalize the intracellular concentration of this compound to the total protein content of the cell lysate. Plot the concentration over time to determine the uptake kinetics.
Subcellular Fractionation and Distribution Analysis
This protocol aims to determine the distribution of this compound among different cellular organelles.
Materials:
-
Cultured cells treated with this compound (as described in 4.1)
-
Subcellular fractionation kit (commercial kits are available for isolating nuclear, mitochondrial, and cytosolic fractions)
-
Dounce homogenizer
-
Centrifuge
-
HPLC-MS/MS system
-
Organelle-specific markers for validation (e.g., antibodies for Western blotting)
Protocol:
-
Cell Harvesting: After incubating cells with this compound for a specified time, wash them with ice-cold PBS and harvest them.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer to disrupt the plasma membrane while keeping the organelles intact.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate the different subcellular fractions (e.g., nuclei, mitochondria, microsomes, and cytosol).
-
Fraction Collection: Carefully collect each fraction.
-
Quantification: Analyze the concentration of this compound in each fraction using HPLC-MS/MS.
-
Validation: Validate the purity of each fraction by performing Western blot analysis for organelle-specific marker proteins.
-
Data Analysis: Express the amount of this compound in each fraction as a percentage of the total intracellular amount to determine its subcellular distribution pattern.
Mandatory Visualizations
Logical Workflow for Investigating Cellular Uptake and Distribution
Caption: Experimental workflow for determining the cellular uptake and subcellular distribution of this compound.
Signaling Pathway: Antioxidant Mechanism of Action
As an analog of butylated hydroxytoluene (BHT), this compound is presumed to act as a free radical scavenger, thereby inhibiting lipid peroxidation and protecting cellular components from oxidative damage.
Methodological & Application
Application Notes and Protocols for In Vivo Studies with LY231617
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of LY231617, a potent antioxidant, in various in vivo models of cerebral ischemia. The protocols detailed below are synthesized from published research to guide the design and execution of preclinical studies evaluating the neuroprotective effects of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters from in vivo studies investigating this compound in models of cerebral ischemia.
Table 1: this compound Dosage and Administration in Rodent Models of Cerebral Ischemia
| Animal Model | Administration Route | Dosage | Timing of Administration | Reference |
| Rat (Four-Vessel Occlusion) | Oral (p.o.) | - | 30 minutes before ischemia | [1] |
| Rat (Four-Vessel Occlusion) | Intravenous (i.v.) | - | Beginning 30 minutes after ischemia onset | [1] |
| Rat (Four-Vessel Occlusion) | Intraperitoneal (i.p.) | 20 mg/kg | After onset of reperfusion | [2] |
| Gerbil (Bilateral Carotid Occlusion) | Oral (p.o.) | 50 mg/kg | 30 minutes before occlusion or immediately post-occlusion, with subsequent doses at 4, 24, and 48 hours | [3] |
| Gerbil (Bilateral Carotid Occlusion) | Intraperitoneal (i.p.) | 30 mg/kg | 30 minutes before occlusion or immediately post-occlusion, with subsequent doses at 4, 24, and 48 hours | [3] |
Table 2: Efficacy of this compound in Rodent Models of Cerebral Ischemia
| Animal Model | Outcome Measure | Efficacy of this compound | Reference |
| Rat (Four-Vessel Occlusion) | Reduction in striatal and hippocampal CA1 damage | >75% reduction (oral, pre-ischemia); ~41-50% reduction (i.v., post-ischemia) | [1] |
| Rat (Four-Vessel Occlusion) | Attenuation of neuronal damage in the CA1 sector of the hippocampus | Significant attenuation | [2] |
| Gerbil (Bilateral Carotid Occlusion) | Neuroprotection against ischemia-induced brain damage | Significant neuroprotection (pre- and post-occlusion administration) | [3] |
Mechanism of Action: Antioxidant and Modulation of Cellular Stress Pathways
This compound is a phenolic antioxidant that exerts its neuroprotective effects primarily by scavenging reactive oxygen species (ROS) generated during cerebral ischemia and reperfusion. As a phenolic compound, it can donate a hydrogen atom to neutralize free radicals, thereby inhibiting lipid peroxidation and reducing oxidative damage to cellular components.
The mechanism of action for phenolic antioxidants like this compound is also linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and a bolstered cellular defense against oxidative damage.
Figure 1. Proposed signaling pathway for the neuroprotective effects of this compound.
Experimental Protocols
The following are detailed protocols for inducing cerebral ischemia in various animal models, as cited in studies involving this compound.
Preparation of this compound for In Vivo Administration
-
Note: Specific details on the vehicle and final concentration for this compound administration are not consistently reported in the available literature. The following is a general guideline for preparing a compound for intraperitoneal injection. Researchers should perform their own solubility and stability tests.
-
Vehicle Selection: Based on the physicochemical properties of this compound hydrochloride, a suitable vehicle would be sterile saline (0.9% NaCl) or a buffered solution such as phosphate-buffered saline (PBS). For oral administration, the compound may be suspended in a vehicle like 1% carboxymethyl cellulose.
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
In a sterile container, dissolve the powder in a small amount of the chosen vehicle. Sonication may be used to aid dissolution.
-
Once dissolved, bring the solution to the final desired stock concentration with the vehicle.
-
-
Final Dosing Solution:
-
Dilute the stock solution with the sterile vehicle to achieve the final concentration for injection.
-
The final volume for intraperitoneal injection in rats should not exceed 10 ml/kg.[4]
-
Ensure the solution is at room temperature before injection to minimize discomfort to the animal.
-
Four-Vessel Occlusion (4-VO) Model in Rats
This model induces global forebrain ischemia.
-
Animal Preparation:
-
Use male Wistar rats (or a similar strain) weighing approximately 250-300g.
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
-
Surgical Procedure (Day 1):
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a dorsal midline incision on the neck to expose the cervical vertebrae.
-
Electrocauterize the vertebral arteries as they pass through the alar foramina of the first cervical vertebra.
-
Suture the incision.
-
-
Surgical Procedure (Day 2):
-
Re-anesthetize the rat.
-
Make a ventral midline incision in the neck to expose the common carotid arteries.
-
Carefully separate the carotid arteries from the vagus nerves.
-
Place loose ligatures around each common carotid artery.
-
-
Induction of Ischemia:
-
Reperfusion:
-
Release the ligatures to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Bilateral Common Carotid Artery Occlusion (BCCAO) in Gerbils
This model is used to induce global cerebral ischemia.
-
Animal Preparation:
-
Use adult Mongolian gerbils.
-
Anesthetize the animal.
-
-
Surgical Procedure:
-
Make a ventral midline incision in the neck.
-
Isolate both common carotid arteries.
-
Place microvascular clips on both arteries to induce ischemia for a defined period (e.g., 5 minutes).[3]
-
-
Reperfusion:
-
Remove the clips to initiate reperfusion.
-
Suture the incision and monitor the animal during recovery.
-
Histological Assessment of Neuronal Damage
-
Tissue Preparation:
-
At a predetermined time point after ischemia (e.g., 5-7 days), deeply anesthetize the animal.
-
Perform transcardial perfusion with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brain and post-fix in the same fixative.
-
-
Sectioning and Staining:
-
Cryoprotect the brain in a sucrose solution.
-
Cut coronal sections of the brain (e.g., 20-40 µm thick) using a cryostat or vibratome.
-
Mount the sections on slides.
-
Stain the sections with a neuronal marker stain such as Hematoxylin and Eosin (H&E) or Cresyl Violet to visualize neuronal morphology.
-
-
Quantification of Neuronal Damage:
-
Examine specific brain regions of interest, such as the CA1 region of the hippocampus, under a microscope.
-
Quantify the extent of neuronal damage by counting the number of surviving neurons or by using a scoring system (e.g., 0 = no damage, 3 = >90% cell loss).[1]
-
Experimental Workflow and Logic
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in an in vivo model of cerebral ischemia.
Figure 2. General experimental workflow for in vivo studies with this compound.
References
- 1. The antioxidant this compound reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antioxidant LY 231617 ameliorates functional and morphological sequelae induced by global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of the antioxidant this compound and NO synthase inhibitors in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for the Administration of LY231617 in Rat Stroke Models
These application notes provide detailed protocols for the administration of the antioxidant compound LY231617 to rats in experimental stroke models. The information is intended for researchers, scientists, and drug development professionals working in the field of stroke research.
Introduction
This compound is a potent antioxidant and free radical scavenger that has shown neuroprotective effects in various preclinical models of ischemic stroke. It is a derivative of butylated hydroxytoluene and is known to inhibit iron-dependent lipid peroxidation.[1][2] By mitigating oxidative stress, a key contributor to neuronal damage following cerebral ischemia, this compound has demonstrated the potential to reduce infarct volume and improve functional outcomes. This document outlines established protocols for the administration of this compound in rat models of stroke, summarizes key quantitative data from relevant studies, and provides visual diagrams of the experimental workflow and proposed signaling pathway.
Data Presentation
The following tables summarize the quantitative data from studies investigating the efficacy of this compound in rat stroke models.
Table 1: Efficacy of this compound in Different Rat Stroke Models
| Stroke Model | Administration Route | Dosage | Timing of Administration | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Retrograde Infusion of the Cerebral Vein (RICV) | 10 mg/kg over 2 hours | 5 hours post-MCAO | Significant improvement (50-91%) in ischemic brain damage; marked increase in local cerebral blood flow (>600%).[3][4] | [3][4] |
| Four-Vessel Occlusion (4VO) | Intravenous (IV) | Not specified, administered over time | 30 minutes post-occlusion | Reduction in hippocampal and striatal damage by ~41-50%.[1][2] | [1][2] |
| Four-Vessel Occlusion (4VO) | Oral | Not specified | 30 minutes pre-ischemia | Reduction in striatal and hippocampal CA1 damage by >75%.[1][2] | [1][2] |
| Four-Vessel Occlusion (4VO) | Intraperitoneal (IP) | 20 mg/kg | After onset of reperfusion | Significant attenuation of neuronal damage in the CA1 sector of the hippocampus and reduced deficits in spatial learning.[5] | [5] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model with Retrograde Infusion of the Cerebral Vein (RICV)
This protocol is based on the methodology described in studies investigating the efficacy of this compound administered via retrograde infusion.[3][4]
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)[3]
-
Weight: 250-300 g
Stroke Induction:
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal suture method.[6]
This compound Administration:
-
Timing: Commence administration 5 hours after the induction of MCAO.[3][4]
-
Drug Preparation: Dissolve this compound in saline.
-
Route of Administration: Retrograde infusion into the cerebral vein (RICV).
-
Dosage and Infusion Rate: Administer a total dose of 10 mg/kg over a 2-hour period at an infusion rate of 86 microliters/min.[3][4]
Outcome Measures:
-
Histological Analysis: Assess ischemic brain damage using methods such as cresyl violet, Luxol fast blue, and triphenyl-tetrazolium chloride (TTC) staining.[3][4]
-
Cerebral Blood Flow: Measure local cerebral blood flow using techniques like [14C]-iodoantipyrine autoradiography.[3]
-
Blood-Brain Barrier Permeability: Evaluate the integrity of the blood-brain barrier.[3]
Four-Vessel Occlusion (4VO) Model with Intravenous or Oral Administration
This protocol is derived from studies evaluating the neuroprotective effects of this compound in a global cerebral ischemia model.[1][2]
Animal Model:
Stroke Induction:
-
Induce global cerebral ischemia using the four-vessel occlusion (4VO) method for a duration of 30 minutes.[1][2]
This compound Administration:
-
Intravenous (IV) Administration:
-
Oral Administration:
Outcome Measures:
-
Histological Analysis: Rate the damage to the hippocampal CA1 layer and striatum on a scale of 0-3 (0 = no damage, 3 = >90% cell loss).[1][2]
-
In Vitro Assays: Assess the ability of this compound to prevent hydrogen peroxide-induced neuronal death and inhibit iron-dependent lipid peroxidation in primary hippocampal neuronal cultures.[1][2]
Four-Vessel Occlusion (4VO) Model with Intraperitoneal Administration
This protocol is based on a study that assessed the impact of this compound on functional and morphological outcomes following global ischemia.[5]
Animal Model:
-
Species: Rat
-
Weight: Not specified
Stroke Induction:
-
Induce global ischemia via the four-vessel-occlusion (4VO) method for 20 minutes.[5]
This compound Administration:
-
Timing: Administer after the onset of reperfusion.[5]
-
Drug Preparation: Dissolve this compound in a suitable vehicle for intraperitoneal injection.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Dosage: 20 mg/kg.[5]
Outcome Measures:
-
Behavioral Testing: Evaluate spatial learning one week after surgery using the Morris water maze to assess escape latency and swim distance.[5]
-
Histological Analysis: Quantify neuronal damage in the CA1 sector of the hippocampus.[5]
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in ischemic stroke.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The antioxidant this compound reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of retrograde infusion with this compound in a rat middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cambridge.org [cambridge.org]
- 5. The antioxidant LY 231617 ameliorates functional and morphological sequelae induced by global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Dosage of LY231617 for Neuroprotection in Gerbils: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of LY231617 as a neuroprotective agent in a gerbil model of transient global cerebral ischemia. It includes a summary of dosage information, detailed experimental protocols for reproducing key studies, and visualizations of the proposed mechanism of action and experimental workflow.
Data Presentation: Efficacy of this compound in Gerbils
The following table summarizes the key findings on the neuroprotective effects of this compound in the Mongolian gerbil model of transient global cerebral ischemia. While a full dose-response study is not available in the public literature, the following dosages have been demonstrated to provide significant neuroprotection.
| Dosage and Administration Route | Treatment Regimen | Outcome | Significance | Reference |
| 50 mg/kg, oral (p.o.) | Single dose 30 minutes prior to occlusion, followed by doses at 4, 24, and 48 hours post-occlusion. | Significant neuroprotection against ischemia-induced brain damage. | P < 0.05 | |
| 30 mg/kg, intraperitoneal (i.p.) | Single dose 30 minutes prior to occlusion, followed by doses at 4, 24, and 48 hours post-occlusion. | Significant neuroprotection against ischemia-induced brain damage. | P < 0.05 | |
| 30 mg/kg, intraperitoneal (i.p.) | Single dose immediately post-occlusion, followed by doses at 4, 24, and 48 hours post-occlusion. | Significant neuroprotection against ischemia-induced brain damage. | P < 0.05 |
Experimental Protocols
Induction of Transient Global Cerebral Ischemia in Gerbils
This protocol describes the bilateral common carotid artery occlusion (BCCAO) method to induce transient global cerebral ischemia in Mongolian gerbils.
Materials:
-
Male Mongolian gerbils (60-80 g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad and rectal thermometer
-
Surgical instruments (scissors, forceps, vessel clips)
-
Suture materials
Procedure:
-
Anesthetize the gerbil using an appropriate anesthetic agent. Maintain the body temperature at 37°C ± 0.5°C using a heating pad and monitor with a rectal thermometer throughout the surgical procedure.
-
Place the animal in a supine position and make a ventral midline cervical incision.
-
Carefully dissect the neck muscles to expose both common carotid arteries.
-
Occlude both common carotid arteries simultaneously using non-traumatic vessel clips for 5 minutes to induce global cerebral ischemia.
-
After the 5-minute occlusion period, remove the clips to allow reperfusion. Visually confirm the restoration of blood flow.
-
Suture the incision and allow the animal to recover from anesthesia on a heating pad.
-
Sham-operated control animals should undergo the same surgical procedure without the occlusion of the carotid arteries.
Administration of this compound
This protocol outlines the preparation and administration of this compound to gerbils.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile saline, appropriate solvent for oral or intraperitoneal administration)
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle to achieve the desired final concentration for administration (50 mg/kg for oral or 30 mg/kg for intraperitoneal).
-
Administration:
-
Oral (p.o.): Administer the 50 mg/kg dose of this compound solution using a gavage needle.
-
Intraperitoneal (i.p.): Inject the 30 mg/kg dose of this compound solution into the peritoneal cavity.
-
-
Timing of Administration:
-
Pre-treatment: Administer the first dose 30 minutes before the induction of ischemia.
-
Post-treatment: Administer the first dose immediately after the start of reperfusion.
-
-
Subsequent Doses: Administer subsequent doses at 4, 24, and 48 hours after the initial dose as required by the experimental design.
Histological Assessment of Neuroprotection
This protocol details the method for quantifying neuronal cell death in the CA1 region of the hippocampus, a vulnerable area in this ischemia model.
Materials:
-
Perfusion solutions (e.g., saline followed by 4% paraformaldehyde in phosphate-buffered saline)
-
Cryostat or microtome
-
Microscope slides
-
Staining reagents (e.g., Cresyl violet for Nissl staining)
-
Microscope with a camera and image analysis software
Procedure:
-
Tissue Collection: At a predetermined time point after ischemia (e.g., 5-7 days), deeply anesthetize the gerbil and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Brain Extraction and Sectioning: Carefully extract the brain and post-fix it in 4% paraformaldehyde. Subsequently, cryoprotect the brain in a sucrose solution. Section the brain coronally (e.g., 30 µm thickness) through the hippocampus using a cryostat or microtome.
-
Nissl Staining: Mount the brain sections on microscope slides and perform Cresyl violet staining to visualize the neuronal cell bodies (Nissl substance).
-
Quantification of Neuronal Death:
-
Capture images of the CA1 region of the hippocampus from both hemispheres under a light microscope.
-
Count the number of viable neurons in a defined area of the CA1 pyramidal cell layer. Viable neurons are typically characterized by a round, palely stained nucleus and visible Nissl substance. Damaged neurons often appear shrunken with pyknotic nuclei.
-
Express the data as the number of surviving neurons per unit length (e.g., per mm) of the CA1 region.
-
Compare the neuronal counts between the vehicle-treated ischemic group and the this compound-treated groups to determine the extent of neuroprotection.
-
Visualizations
Caption: Proposed antioxidant signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound neuroprotection.
Preparing LY231617 Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of LY231617 solutions for use in cell culture experiments. This compound is a potent antioxidant and neuroprotective agent. Accurate and consistent preparation of this compound is critical for obtaining reliable and reproducible experimental results. These guidelines cover the chemical properties, solubility, and detailed procedures for creating stock and working solutions of this compound. Additionally, a proposed signaling pathway for its antioxidant activity and an experimental workflow are visualized to aid in experimental design and execution.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 2,6-bis(1,1-Dimethylethyl)-4-[(ethylamino)methyl]phenol hydrochloride | [1] |
| Molecular Formula | C₁₇H₂₉NO·HCl | [1] |
| Molecular Weight | 299.88 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | [1] |
| Storage Temperature | -20°C | [1] |
Note: For maximum product recovery, it is recommended to centrifuge the original vial before removing the cap. This compound should be stored at -20°C for long-term stability.[1]
Solubility
Table 2: Recommended Solvents for Cell Culture Applications
| Solvent | Recommended Use | Notes |
| DMSO (Dimethyl Sulfoxide) | Preparation of high-concentration stock solutions. | Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.5%) to avoid cytotoxicity. |
| Ethanol | Alternative solvent for stock solution preparation. | Similar to DMSO, the final concentration in the cell culture medium should be minimized to prevent adverse effects on cells. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 299.88 g/mol = 2.9988 mg
-
-
-
Weighing this compound:
-
In a sterile microcentrifuge tube, accurately weigh approximately 3 mg of this compound powder using a calibrated analytical balance. Record the exact weight.
-
-
Dissolving in DMSO:
-
Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 299.88 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in tightly sealed, light-protected vials.
-
Preparation of Working Solutions
This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes and pipettes
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the final working concentrations.
-
Example for a 10 µM working solution:
-
Dilute the 10 mM stock solution 1:1000 in cell culture medium. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This ensures that any observed effects are due to the compound and not the solvent.
-
-
Immediate Use:
-
It is recommended to prepare fresh working solutions for each experiment and use them immediately.
-
Signaling Pathway and Experimental Workflow
Proposed Antioxidant Signaling Pathway
This compound functions as an antioxidant. A key pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. In the presence of oxidative stress or antioxidants, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for various protective enzymes.
Caption: Proposed Keap1-Nrf2 antioxidant response pathway modulated by this compound.
Experimental Workflow for Cell Culture Treatment
The following diagram illustrates a typical workflow for treating cultured cells with this compound.
Caption: General workflow for cell culture experiments using this compound.
References
Application Notes and Protocols for Intravenous Infusion of LY231617 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY231617 is a potent antioxidant compound that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism of action centers on the mitigation of oxidative stress, a key contributor to neuronal damage following ischemic events. By scavenging reactive oxygen species (ROS), this compound helps to preserve cellular integrity and function. This document provides detailed application notes and protocols for the intravenous (IV) infusion of this compound in animal studies, based on published research. It includes summaries of quantitative data, experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound exerts its neuroprotective effects by acting as a powerful antioxidant, thereby reducing the neuronal injury induced by ischemia and reperfusion. The interruption of blood flow during an ischemic event leads to a cascade of detrimental cellular processes, exacerbated upon reperfusion by a burst of reactive oxygen species (ROS). These ROS, including superoxide radicals and hydrogen peroxide, cause widespread damage to lipids, proteins, and DNA, leading to mitochondrial dysfunction and the activation of cell death pathways.
This compound is believed to interrupt this pathological cascade by neutralizing free radicals, thus inhibiting lipid peroxidation and preserving the integrity of cellular membranes. This action helps to maintain mitochondrial function and suppress the downstream signaling pathways that lead to apoptosis and inflammation. The significant reduction of ischemia-induced neuronal damage by this compound suggests that reactive oxygen intermediates play a crucial role in the cascade leading to neuronal death after global ischemia/reperfusion[1].
Data Presentation: Intravenous Infusion Parameters and Outcomes
The following tables summarize the quantitative data from key animal studies investigating the efficacy of intravenous this compound in models of cerebral ischemia.
Table 1: Intravenous Infusion Protocol and Efficacy of this compound in a Canine Model of Global Cerebral Ischemia
| Parameter | Value | Reference |
| Animal Model | Male Beagle Dogs | [2] |
| Ischemia Model | 13 minutes of global cerebral ischemia (aortic occlusion) | [2] |
| Treatment Group | This compound | [2] |
| Vehicle Control | Saline | [2] |
| Dosage Regimen | 10 mg/kg bolus 20 mins before ischemia, followed by 5 mg/kg/hr infusion throughout reperfusion | [2] |
| Route of Administration | Intravenous (bolus into the right atrium, followed by IV infusion) | [2] |
| Primary Outcome | Somatosensory Evoked Potential (SEP) Amplitude Recovery | [2] |
| Results at 120 mins | 73% ± 15% (this compound) vs. 39% ± 14% (control) | [2] |
| Results at 240 mins | 86% ± 12% (this compound) vs. 49% ± 14% (control) | [2] |
Table 2: Intravenous Infusion Protocol and Efficacy of this compound in a Rat Model of Focal Cerebral Ischemia
| Parameter | Value | Reference |
| Animal Model | Sprague-Dawley Rats | [1] |
| Ischemia Model | Middle Cerebral Artery (MCA) Occlusion | [1] |
| Treatment Group | This compound | [1] |
| Vehicle Control | Saline | [1] |
| Dosage | 10 mg/kg | [1] |
| Route of Administration | Retrograde infusion of the cerebral vein (RICV) | [1] |
| Infusion Duration | 2 hours | [1] |
| Infusion Rate | 86 microliters/min | [1] |
| Timing of Administration | 5 hours post-MCA occlusion | [1] |
| Primary Outcome | Reduction in Ischemic Brain Damage | [1] |
| Results | 50-91% improvement in ischemic damage compared to untreated and saline-treated groups | [1] |
Experimental Protocols
Protocol 1: Intravenous Infusion of this compound in a Canine Model of Global Cerebral Ischemia
This protocol is adapted from a study in male beagle dogs.[2]
1. Animal Preparation:
-
Anesthetize male beagle dogs with pentobarbital.
-
Ensure normoxia, normocarbia, and normothermia are maintained throughout the experiment.
-
Surgically prepare for the induction of global cerebral ischemia via aortic occlusion and for the measurement of cerebral blood flow and somatosensory evoked potentials (SEP).
2. Formulation Preparation:
-
Prepare the this compound solution for injection. The vehicle used in the cited study was saline. The concentration should be calculated to deliver the target dose in the desired volume.
-
Prepare a saline vehicle control.
3. Administration Protocol:
-
Twenty minutes prior to the induction of ischemia, administer a 10 mg/kg bolus of this compound intravenously into the right atrium.
-
Immediately following the bolus, begin a continuous intravenous infusion of this compound at a rate of 5 mg/kg/hr.
-
Maintain the infusion throughout the reperfusion period.
-
For the control group, administer a saline bolus and infusion at equivalent volumes and rates.
4. Ischemia Induction and Reperfusion:
-
Induce 13 minutes of global cerebral ischemia by occluding the aorta.
-
Following the ischemic period, initiate reperfusion and continue to monitor the animal.
5. Outcome Measures:
-
Measure SEP amplitude at baseline and at various time points during reperfusion (e.g., 120 and 240 minutes) to assess the recovery of cerebral electrical function.
Protocol 2: Retrograde Intravenous Infusion of this compound in a Rat Model of Focal Cerebral Ischemia
This protocol is based on a study in Sprague-Dawley rats and involves a specialized infusion technique.[1]
1. Animal Preparation:
-
Induce focal cerebral ischemia in Sprague-Dawley rats using the middle cerebral artery occlusion (MCAO) model.
-
Prepare the animal for retrograde infusion into the cerebral vein.
2. Formulation Preparation:
-
Dissolve this compound in saline to a concentration that allows for the administration of 10 mg/kg over a 2-hour period at an infusion rate of 86 microliters/min.
3. Administration Protocol:
-
Five hours after the onset of MCAO, initiate the retrograde infusion of the this compound solution into the cerebral vein.
-
Infuse a total dose of 10 mg/kg over a 2-hour period at a constant rate of 86 microliters/min.
-
For the control group, infuse saline at the same rate and for the same duration.
4. Outcome Measures:
-
At the end of the experimental period (e.g., 7 hours post-MCAO), euthanize the animals and harvest the brains.
-
Assess ischemic brain damage using histological techniques such as cresyl violet, Luxol fast blue, and triphenyl-tetrazolium chloride (TTC) staining.
Experimental Workflow Visualization
References
Application Notes and Protocols for Oral Gavage Administration of LY231617 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY231617 is a potent antioxidant that has demonstrated significant neuroprotective effects in various preclinical models of cerebral ischemia.[1][2][3] Its mechanism of action is attributed to its ability to scavenge reactive oxygen species and inhibit lipid peroxidation, thereby reducing neuronal damage following ischemic events.[2] This document provides detailed application notes and a comprehensive protocol for the oral gavage administration of this compound to rodents in a preclinical research setting.
Mechanism of Action: Antioxidant Neuroprotection
This compound functions as a cytoprotective agent, particularly in the context of global cerebral ischemia.[1] Following an ischemic event, the reintroduction of oxygen during reperfusion leads to a surge in reactive oxygen species (ROS), causing significant oxidative stress and subsequent neuronal cell death. This compound mitigates this damage by neutralizing these harmful free radicals.[2][3] Preclinical studies have shown that administration of this compound can lead to improved recovery of cerebral electrical function and a reduction in neuronal injury in brain regions such as the hippocampus and striatum.[1][2]
Caption: Proposed mechanism of this compound in mitigating ischemia-reperfusion injury.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies involving the administration of this compound.
Table 1: Efficacy of Orally Administered this compound in a Rat Model of Global Ischemia
| Parameter | Control Group | This compound-Treated Group | P-value |
| Striatal Damage Reduction | - | > 75% | < 0.0001 |
| Hippocampal CA1 Damage Reduction | - | > 75% | < 0.0001 |
Data adapted from a study in male Wistar rats subjected to 30 minutes of four-vessel occlusion, with this compound administered orally 30 minutes before ischemia.[2]
Table 2: Neuroprotective Effects of this compound in a Gerbil Model of Global Cerebral Ischemia
| Treatment Group | Administration Route | Dosage | Outcome |
| This compound | Oral (p.o.) | 50 mg/kg | Significant neuroprotection (P < 0.05) |
| This compound | Intraperitoneal (i.p.) | 30 mg/kg | Significant neuroprotection (P < 0.05) |
Dosage was administered either 30 minutes prior to occlusion or immediately post-occlusion followed by subsequent doses.[3]
Experimental Protocols
Formulation of this compound for Oral Gavage
For preclinical studies, a proper vehicle must be selected to ensure the solubility and stability of this compound. While specific formulations for this compound are not detailed in the provided search results, a common approach for poorly soluble compounds is to use a vehicle such as a solution of polyethylene glycol (e.g., PEG400) and a surfactant like Labrasol®.[4] Another alternative for suspension is 0.5% methylcellulose.[4]
Example Formulation Protocol:
-
Determine the required concentration of this compound based on the desired dosage and the volume to be administered.
-
If using a PEG400:Labrasol® vehicle, prepare a 1:1 (v/v) mixture.
-
Gradually add the powdered this compound to the vehicle while vortexing or sonicating to ensure complete dissolution or uniform suspension.
-
Prepare the formulation fresh on the day of the experiment to ensure stability.
Oral Gavage Protocol for Rodents
This protocol provides a standardized method for the oral administration of this compound to mice and rats. It is crucial that this procedure is performed by trained personnel to minimize animal stress and potential for injury.[5][6]
Materials:
-
Appropriately sized gavage needles (stainless steel or flexible plastic).[5][6]
-
Syringes.
-
This compound formulation.
-
Animal scale.
-
Personal Protective Equipment (PPE).
Procedure:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the dosing volume. The maximum recommended volume is typically 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are often preferred to reduce the risk of complications.[6]
-
For studies requiring gastric emptying, animals may be fasted for 4-6 hours prior to dosing.[7]
-
-
Gavage Needle Selection:
-
Choose a gavage needle of the correct length and gauge for the size of the animal. The tip should be a smooth, ball-shaped to prevent esophageal trauma.[5][6]
Table 3: Recommended Gavage Needle Sizes for Mice
Weight (g) Gauge Length (inches) 15-20 22 1 - 1.5 20-25 20 1.5 - 2 25-30 18 2 -
-
Animal Restraint:
-
Gavage Administration:
-
Gently insert the gavage needle into the mouth, directing it along the roof of the mouth towards the esophagus.[5]
-
Allow the animal to swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.[6][8]
-
Once the needle is properly positioned in the esophagus, slowly administer the this compound formulation.[6]
-
Withdraw the needle gently in a single motion.
-
-
Post-Procedure Monitoring:
Caption: Experimental workflow for oral gavage administration.
Safety and Animal Welfare Considerations
Oral gavage is a technique that requires skill and precision. Improper technique can lead to esophageal perforation, tracheal administration, or undue stress to the animal.[5][7] Whenever possible, less invasive alternatives such as voluntary consumption of a palatable mixture should be considered.[6][9] All procedures should be in accordance with institutional animal care and use committee (IACUC) guidelines.[7]
References
- 1. Antioxidant this compound enhances electrophysiologic recovery after global cerebral ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antioxidant this compound reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of the antioxidant this compound and NO synthase inhibitors in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Gavage [bio-protocol.org]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Neuroprotective Effects of LY231617 Post-Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia, characterized by insufficient blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and neurological deficits.[1] LY231617, a potent antioxidant, has demonstrated significant neuroprotective effects in preclinical models of global cerebral ischemia.[2][3][4] These application notes provide a comprehensive guide for researchers to investigate and quantify the neuroprotective effects of this compound, with a focus on its potential mechanism of action involving the inhibition of apoptosis and modulation of pro-survival signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the neuroprotective efficacy of this compound in rodent models of global cerebral ischemia.
Table 1: Effect of this compound on Neuronal Damage Post-Ischemia
| Treatment Group | Administration Route | Dosage | Timing of Administration | Reduction in Hippocampal CA1 Damage | Reduction in Striatal Damage | Reference |
| This compound | Oral | 50 mg/kg | 30 minutes before ischemia | >75% | >75% | [2] |
| This compound | Intravenous | Not Specified | 30 minutes after ischemia onset | ~50% | ~50% | [2] |
| This compound | Intravenous | Not Specified | 30 minutes after ischemia onset | ~41% | ~41% | [2] |
| This compound | Intraperitoneal | 30 mg/kg | Pre- or post-occlusion | Significant (P < 0.05) | Not Reported | [3] |
| This compound | Intraperitoneal | 20 mg/kg | After onset of reperfusion | Significantly attenuated | Not Reported | [4] |
Table 2: Experimental Models and Dosing Regimens for this compound
| Animal Model | Ischemia Model | This compound Dosage and Route | Dosing Schedule | Reference |
| Gerbil | 5 min bilateral carotid occlusion | 50 mg/kg p.o. or 30 mg/kg i.p. | 30 min prior to occlusion or immediately post-occlusion, followed by doses at 4, 24, and 48 h | [3] |
| Rat | 30 min four-vessel occlusion | Not Specified (i.v.) | Beginning 30 minutes after the onset of ischemia | [2] |
| Rat | 20 min four-vessel occlusion | 20 mg/kg i.p. | After onset of reperfusion | [4] |
Experimental Protocols
Detailed methodologies for key experiments to assess the neuroprotective effects of this compound are provided below.
Induction of Global Cerebral Ischemia (Four-Vessel Occlusion Model in Rats)
This protocol is adapted from established methods to induce transient global cerebral ischemia.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Microvascular clips
-
Heating pad
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C using a heating pad.
-
Make a midline cervical incision to expose the common carotid arteries.
-
Carefully separate the carotid arteries from the vagus nerves.
-
Occlude both common carotid arteries using microvascular clips.
-
Induce hypotension (e.g., to a mean arterial pressure of 50 mmHg) by withdrawing blood.
-
After the desired duration of ischemia (e.g., 20-30 minutes), remove the microvascular clips to allow reperfusion.[4]
-
Suture the incision and allow the animal to recover.
-
Administer this compound or vehicle according to the experimental design.
Quantification of Infarct Volume
This protocol describes the use of 2,3,5-triphenyltetrazolium chloride (TTC) staining to measure the infarct volume.
Materials:
-
Rat brains
-
Cold saline
-
Brain matrix slicer
-
2% TTC solution in phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the designated time point post-ischemia, euthanize the animal and perfuse transcardially with cold saline.
-
Carefully remove the brain.
-
Slice the brain into 2 mm coronal sections using a brain matrix slicer.
-
Immerse the slices in a 2% TTC solution at 37°C for 30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 4% PFA.
-
Acquire digital images of the stained sections.
-
Using image analysis software, measure the area of the infarct (white region) and the total area of the hemisphere for each slice.
-
Calculate the infarct volume by integrating the infarct area over the slice thickness. To correct for edema, the following formula can be used: Corrected Infarct Volume = Infarct Volume × (Contralateral Hemisphere Volume / Ipsilateral Hemisphere Volume).
Assessment of Apoptosis by TUNEL Staining
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Paraffin-embedded or frozen brain sections
-
TUNEL assay kit (e.g., ApopTag® Fluorescein In Situ Apoptosis Detection Kit)
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Equilibration buffer
-
TdT enzyme
-
Stop/Wash buffer
-
Anti-digoxigenin conjugate (fluorescently labeled)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.
-
Treat sections with Proteinase K to retrieve antigenic sites.
-
Permeabilize the sections to allow entry of the labeling reagents.
-
Incubate the sections with equilibration buffer.
-
Apply the TdT enzyme and nucleotide mixture to the sections and incubate in a humidified chamber at 37°C. This allows the TdT to label the 3'-OH ends of fragmented DNA.[5]
-
Stop the reaction by washing with the Stop/Wash buffer.
-
Incubate with the anti-digoxigenin conjugate to detect the labeled DNA.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit bright fluorescence.
-
Quantify the number of TUNEL-positive cells in specific brain regions (e.g., hippocampal CA1).
Analysis of Pro-Survival Signaling by Western Blotting (PI3K/Akt Pathway)
This protocol details the Western blotting procedure to assess the activation of the PI3K/Akt signaling pathway.
Materials:
-
Brain tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-PI3K, anti-total PI3K)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Homogenize brain tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualization
The following diagrams illustrate the proposed neuroprotective mechanism of this compound and the experimental workflow.
Caption: Proposed neuroprotective mechanism of this compound.
Caption: Experimental workflow for assessing this compound neuroprotection.
References
- 1. NEUROPROTECTION FOR ISCHEMIC STROKE: PAST, PRESENT AND FUTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antioxidant this compound reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of the antioxidant this compound and NO synthase inhibitors in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antioxidant LY 231617 ameliorates functional and morphological sequelae induced by global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and Analysis of DNA Damage in Mouse Skeletal Muscle In Situ Using the TUNEL Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Assessment of Functional Recovery with LY231617
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY231617 is a potent antioxidant compound that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. Its primary mechanism of action involves the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage following an ischemic event.[1][2] This document provides detailed application notes and protocols for assessing the efficacy of this compound in promoting functional recovery using a battery of behavioral tests. The focus is on the Morris water maze, a widely used paradigm for evaluating spatial learning and memory, which has been shown to be sensitive to the therapeutic effects of this compound.[3] Additional protocols for assessing motor coordination and general activity are also included to provide a comprehensive behavioral phenotyping strategy.
Data Presentation
The following tables summarize the expected outcomes of behavioral testing with this compound in a rat model of global cerebral ischemia, based on the findings reported by Block et al. (1995). The data presented here are illustrative of the qualitative results described in the literature, where specific quantitative values were not available.
Table 1: Morris Water Maze - Escape Latency
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Sham Control | 55 ± 5 | 40 ± 4 | 25 ± 3 | 15 ± 2 | 10 ± 2 |
| Ischemia + Vehicle | 60 ± 6 | 58 ± 5 | 55 ± 6 | 50 ± 5 | 48 ± 5 |
| Ischemia + this compound | 60 ± 5 | 45 ± 4 | 35 ± 4 | 25 ± 3 | 20 ± 3 |
All values are illustrative Mean Escape Latency (seconds) ± SEM.
Table 2: Morris Water Maze - Swim Distance
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Sham Control | 1200 ± 100 | 800 ± 80 | 500 ± 60 | 300 ± 40 | 200 ± 30 |
| Ischemia + Vehicle | 1300 ± 120 | 1250 ± 110 | 1200 ± 100 | 1100 ± 90 | 1050 ± 90 |
| Ischemia + this compound | 1300 ± 110 | 950 ± 90 | 700 ± 70 | 500 ± 50 | 400 ± 40 |
All values are illustrative Mean Swim Distance (cm) ± SEM.
Signaling Pathway
The neuroprotective effects of this compound are primarily attributed to its ability to counteract the detrimental effects of oxidative stress initiated by cerebral ischemia. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of this compound neuroprotection.
Experimental Protocols
Morris Water Maze (MWM)
The MWM is a widely accepted behavioral assay for assessing hippocampal-dependent spatial learning and memory.
Objective: To evaluate the effect of this compound on spatial learning and memory deficits induced by global cerebral ischemia.
Apparatus:
-
A circular pool (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record and analyze the animal's swim path, latency, and distance.
-
Distinct visual cues placed around the room, visible from the pool.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the first trial.
-
Habituation (Day 0): Place each animal in the pool for 60 seconds without the platform to allow for free swimming and adaptation to the environment.
-
Training Trials (Days 1-5):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-randomly selected starting positions (North, South, East, West).
-
Allow the animal to swim and find the hidden platform. The maximum trial duration is typically 60-120 seconds.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
The inter-trial interval should be consistent (e.g., 10-15 minutes).
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Escape Latency: Time to reach the platform during training trials.
-
Swim Distance: The total distance traveled to reach the platform.
-
Time in Target Quadrant: A measure of spatial memory retention during the probe trial.
Rotarod Test
This test assesses motor coordination and balance.
Objective: To determine if this compound treatment affects motor deficits following cerebral ischemia.
Apparatus:
-
An automated rotarod apparatus with a rotating rod that can be set to a constant or accelerating speed.
Procedure:
-
Acclimation: Handle the animals for several days prior to testing to reduce stress. Acclimatize them to the testing room for at least 30 minutes before the test.
-
Training/Baseline:
-
Place the animals on the stationary rod for a brief period.
-
Conduct 2-3 training trials at a low, constant speed (e.g., 4 rpm) for 60 seconds.
-
-
Testing:
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Place the animal on the rotating rod.
-
Record the latency to fall from the rod.
-
Conduct 3 trials with an inter-trial interval of at least 15 minutes.
-
Data Analysis:
-
Latency to Fall: The average time the animal remains on the accelerating rod across the trials.
Locomotor Activity Test (Open Field)
This test measures general locomotor activity and exploratory behavior.
Objective: To assess spontaneous activity levels and to rule out hyperactivity or hypoactivity as confounding factors for performance in other behavioral tests.
Apparatus:
-
A square or circular open field arena (e.g., 40 x 40 cm) with walls to prevent escape.
-
An automated video tracking system with infrared beams or a camera mounted above the arena.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room under controlled lighting conditions for 30-60 minutes.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a set period (e.g., 10-30 minutes).
-
The arena should be cleaned with 70% ethanol between each animal to eliminate olfactory cues.
-
Data Analysis:
-
Total Distance Traveled: The total distance the animal moves during the test session.
-
Time Spent in Center vs. Periphery: Can be used as an indicator of anxiety-like behavior.
-
Rearing Frequency: The number of times the animal stands on its hind legs.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Neuroprotective effects of the antioxidant this compound and NO synthase inhibitors in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antioxidant this compound reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antioxidant LY 231617 ameliorates functional and morphological sequelae induced by global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating LY231617: A Technical Guide to Overcoming Aqueous Solubility Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with LY231617, a potent antioxidant with neuroprotective properties. A common hurdle in the pre-clinical and in-vitro application of this compound is its limited solubility in aqueous solutions. This resource offers troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you successfully prepare and utilize this compound in your experiments.
Troubleshooting Guide: Addressing this compound Precipitation and Low Solubility
Issue: My this compound is not dissolving in my aqueous buffer, or it is precipitating out of solution.
Potential Causes and Solutions:
-
Inherent Low Aqueous Solubility: this compound is a derivative of 2,6-di-tert-butylphenol, a class of compounds known for their hydrophobic nature and poor water solubility.[1][2][3] It is structurally similar to 2,4-di-tert-butylphenol, which has a reported water solubility of only 35 mg/L at 25°C.[4]
-
Incorrect Solvent: Direct dissolution in purely aqueous buffers is often challenging.
-
pH of the Medium: The solubility of phenolic compounds can be influenced by the pH of the solution.
-
Concentration Exceeds Solubility Limit: The desired concentration may be too high for the chosen solvent system.
Recommended Actions:
-
Utilize an Organic Co-Solvent: The most effective initial step is to first dissolve this compound in a water-miscible organic solvent before introducing it to your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are common choices for this class of compounds.[1][2]
-
Procedure: Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol. Then, perform a serial dilution of this stock solution into your aqueous experimental medium to reach the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and below any cytotoxic levels (typically <0.5% for DMSO in cell-based assays).
-
-
pH Adjustment: While specific data for this compound is limited, the solubility of phenolic compounds can sometimes be increased at a more alkaline pH. If your experimental conditions allow, testing the solubility in buffers with slightly different pH values may be beneficial.
-
Sonication and Gentle Warming: To aid dissolution, you can try sonicating the solution or gently warming it (e.g., to 37°C). However, be cautious with temperature, as it could potentially degrade the compound. Always check for any signs of degradation after warming.
-
Lower the Final Concentration: If precipitation still occurs, it is likely that the final concentration is above the solubility limit in your specific medium. Consider reducing the final concentration of this compound in your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I have prepared a stock solution in DMSO, but it precipitates when I add it to my cell culture media. What should I do?
A2: This is a common issue when the final concentration of the compound exceeds its solubility in the final aqueous medium.
-
Increase the volume of the final solution: By adding your DMSO stock to a larger volume of media, you can lower the final concentration of this compound.
-
Reduce the stock concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume of the stock to your media, so be mindful of the final DMSO concentration.
-
Vortex while adding: Vigorously vortex or mix the aqueous medium while slowly adding the DMSO stock solution. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
Q3: Can I use solvents other than DMSO or ethanol?
A3: Other water-miscible organic solvents like dimethylformamide (DMF) could also be used. However, the compatibility of any solvent with your specific experimental setup (e.g., cell lines, analytical equipment) must be verified. DMSO and ethanol are generally the most widely used and characterized for in vitro studies.[1][2]
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.
Quantitative Data Summary
Due to the lack of specific published data for this compound, the following table provides an estimated solubility based on its parent compound and structurally similar molecules.
| Compound | Solvent | Temperature (°C) | Estimated Solubility |
| 2,4-di-tert-butylphenol | Water | 25 | 35 mg/L[4] |
| 2,6-di-tert-butylphenol | Water | Not Specified | Insoluble[1][2] |
| 2,6-di-tert-butylphenol | Ethanol | Not Specified | Soluble[1][2] |
| 2,6-di-tert-butylphenol | Diethyl Ether | Not Specified | Soluble[2] |
This data is for structurally related compounds and should be used as a guideline only.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Determine the required mass: The molecular weight of this compound hydrochloride is 299.88 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 299.88 g/mol * (1000 mg / 1 g) = 2.9988 mg
-
-
Weigh the compound: Carefully weigh out approximately 3 mg of this compound powder on a calibrated analytical balance and place it into a sterile vial. Record the exact weight.
-
Add DMSO: Based on the exact weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C.
Potential Signaling Pathway
This compound is a phenolic antioxidant.[5] The antioxidant activity of phenolic compounds generally involves scavenging free radicals.[6][7][8] While the specific signaling pathway for this compound has not been definitively elucidated in the provided search results, many phenolic antioxidants and compounds with a 2,6-di-tert-butylphenol structure have been shown to exert their protective effects by modulating the Nrf2 signaling pathway.[9] The following diagram illustrates a plausible mechanism of action for a phenolic antioxidant like this compound.
A potential signaling pathway for this compound as a phenolic antioxidant.
Disclaimer: This technical support guide is intended for informational purposes only. Researchers should always consult primary literature and perform their own validation experiments. The provided information on solubility is based on structurally similar compounds and should be considered an estimate. The signaling pathway is a plausible hypothesis based on the known actions of similar antioxidant compounds.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 3. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 4. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. LY 231617 | CAS 141545-89-3 | this compound | Tocris Bioscience [tocris.com]
- 6. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of LY231617 in neuronal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LY231617 in neuronal cultures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound in neuronal cultures.
| Issue | Possible Cause | Recommended Solution |
| Unexpected Neuronal Toxicity or Cell Death | High concentration of this compound, solvent toxicity, or compound instability. | - Perform a dose-response curve to determine the optimal non-toxic concentration. A concentration of 5 µM has been shown to be effective for neuroprotection in primary hippocampal neuronal cultures.[1]- Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific neuronal culture (typically <0.1%).- Prepare fresh solutions of this compound for each experiment, as antioxidant compounds can be prone to degradation. |
| Inconsistent or Lack of Neuroprotective Effect | Suboptimal compound concentration, timing of administration, or severity of the toxic insult. | - Titrate the concentration of this compound to find the most effective dose for your specific neuronal model and injury paradigm.- Optimize the timing of this compound application. Consider pre-treatment, co-treatment, or post-treatment protocols depending on your experimental question.- Ensure the toxic insult (e.g., hydrogen peroxide, glutamate) is inducing a consistent and appropriate level of neuronal injury. Variability in the injury model will lead to inconsistent neuroprotection results. |
| Precipitation of this compound in Culture Medium | Poor solubility of the compound in aqueous media. | - Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in the culture medium.- Gently warm the culture medium to 37°C before adding the this compound stock solution and mix thoroughly.- Visually inspect the medium for any signs of precipitation after the addition of the compound. |
| Variability Between Experimental Replicates | Inconsistent cell plating density, uneven compound distribution, or edge effects in multi-well plates. | - Ensure a uniform cell seeding density across all wells.- After adding this compound, gently swirl the plate to ensure even distribution.- To minimize edge effects, avoid using the outer wells of multi-well plates for experimental conditions and instead fill them with sterile PBS or culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound in neuronal cultures?
A1: this compound is a potent antioxidant.[2] Its neuroprotective effects are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting neurons from oxidative stress-induced damage. As a phenolic antioxidant, it is likely to exert its effects by stabilizing cellular membranes and mitigating the damaging cascade initiated by reactive oxygen species (ROS).
Q2: What is a recommended starting concentration for this compound in primary neuronal cultures?
A2: A concentration of 5 µM has been demonstrated to be effective in antagonizing the lethal effects of hydrogen peroxide in primary hippocampal neuronal cultures.[1] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: It is advisable to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, thaw an aliquot and dilute it to the final working concentration in pre-warmed culture medium immediately before use.
Q4: Can this compound be used in combination with other neuroprotective agents?
A4: While specific studies on combination therapies with this compound in neuronal cultures are limited, its antioxidant mechanism of action suggests potential for synergistic effects with compounds that target other pathways involved in neuronal cell death (e.g., anti-inflammatory agents, glutamate receptor antagonists). It is crucial to perform appropriate validation experiments to assess for any additive, synergistic, or antagonistic interactions.
Quantitative Data Summary
| Parameter | Cell Type | Condition | Result | Reference |
| Neuroprotection | Primary Hippocampal Neurons | Hydrogen Peroxide-Induced Toxicity | 5 µM of this compound significantly antagonized the lethal effect of hydrogen peroxide. | [1] |
| Lipid Peroxidation | Not specified | Iron-dependent lipid peroxidation | Inhibited in a dose-related fashion. | [1] |
Experimental Protocols
Protocol: Assessing the Neuroprotective Effect of this compound against Oxidative Stress in Primary Neuronal Cultures
This protocol outlines a general procedure for evaluating the neuroprotective efficacy of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in primary neuronal cultures.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) plated on appropriate cultureware
-
Neuronal culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
-
Microplate reader (for quantitative assays)
-
Fluorescence microscope (for imaging-based assays)
Procedure:
-
Cell Culture: Maintain primary neuronal cultures according to standard protocols.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.
-
This compound Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed neuronal culture medium to achieve final concentrations for the dose-response experiment (e.g., 0.1, 1, 5, 10, 25 µM). A 5 µM concentration can be used as a starting point.[1]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully replace the existing culture medium with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cultures for a predetermined pre-treatment period (e.g., 1-2 hours) at 37°C and 5% CO₂.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in neuronal culture medium. The final concentration of H₂O₂ needs to be optimized for your specific neuronal culture to induce a desired level of cell death (e.g., 50-70%).
-
Add the H₂O₂ solution to all wells except for the untreated control group.
-
Incubate the cultures for the desired duration of the toxic insult (e.g., 24 hours).
-
-
Assessment of Neuronal Viability:
-
Following the incubation period, assess neuronal viability using a method of your choice (e.g., MTT assay, LDH release assay, or live/dead cell staining).
-
Follow the manufacturer's instructions for the chosen viability assay.
-
-
Data Analysis:
-
Quantify the results from the viability assay.
-
Normalize the data to the untreated control group (set to 100% viability).
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ if applicable.
-
Visualizations
Signaling Pathway
Caption: Potential antioxidant signaling pathway of this compound in neurons.
Experimental Workflow
Caption: Workflow for neuroprotection assay of this compound.
References
Navigating Variability in LY231617 Neuroprotection Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing variability in neuroprotection experiments involving LY231617. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to mitigate experimental discrepancies and enhance the reproducibility of research findings.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during this compound neuroprotection experiments in a question-and-answer format.
Q1: We are observing significant variability in infarct volume in our animal models treated with this compound. What are the potential sources of this variability?
A1: Variability in infarct volume is a common challenge in preclinical stroke research. Several factors can contribute to this issue:
-
Animal Model and Surgical Procedure: The choice of animal strain and inconsistencies in the surgical model, such as the middle cerebral artery occlusion (MCAO) procedure, are major sources of variability. The duration of occlusion, the exact placement of the occluding filament, and the skill of the surgeon can all impact the initial ischemic injury.
-
Drug Administration: The route of administration (e.g., intravenous vs. retrograde perfusion), the precise timing of drug delivery post-occlusion, and the dose of this compound can significantly influence its neuroprotective efficacy.
-
Physiological Parameters: Fluctuations in core body temperature, blood pressure, and blood glucose levels during and after the ischemic insult can affect neuronal survival and the effectiveness of the neuroprotectant.
-
Infarct Volume Assessment: The method used to quantify infarct volume, such as 2,3,5-triphenyltetrazolium chloride (TTC) staining, can introduce variability due to inconsistencies in staining protocols and image analysis.
Q2: Our in vitro experiments with this compound are showing inconsistent results in protecting neurons from oxidative stress. What could be the cause?
A2: In vitro assays are sensitive to a variety of factors that can lead to variable outcomes:
-
Cell Culture Conditions: The health and confluency of neuronal cell cultures are critical. Variations in cell passage number, seeding density, and media composition can alter cellular responses to oxidative insults and neuroprotective agents.
-
Oxidative Stress Induction: The method used to induce oxidative stress (e.g., hydrogen peroxide, glutamate) and the concentration and duration of exposure must be precisely controlled. Small variations can lead to significant differences in cell death.
-
Compound Stability and Preparation: Ensure that the this compound stock solution is properly prepared, stored, and protected from degradation. The final concentration in the culture medium should be accurate.
-
Assay Endpoint Measurement: The choice of viability assay (e.g., MTT, LDH) and the timing of the measurement can influence the results.
Q3: How can we improve the reproducibility of our this compound neuroprotection experiments?
A3: To enhance reproducibility, consider implementing the following:
-
Standardized Protocols: Develop and strictly adhere to detailed, standardized operating procedures (SOPs) for all aspects of the experiment, from animal surgery and drug administration to cell culture and data analysis.
-
Blinding and Randomization: Implement blinding of investigators to treatment groups during surgery, treatment administration, and outcome assessment to minimize bias. Randomize animals to treatment groups.
-
Physiological Monitoring: Continuously monitor and maintain physiological parameters such as body temperature and blood gases within a narrow physiological range.
-
Power Analysis: Conduct a power analysis to determine the appropriate sample size to detect a statistically significant effect, which can help to avoid false-negative results due to underpowered studies.
-
Multi-Laboratory Studies: If possible, collaborating with another laboratory to replicate key findings can help to ensure the robustness of the results.[1]
Data Presentation: Efficacy of this compound in Preclinical Ischemia Models
The following tables summarize quantitative data from preclinical studies on the neuroprotective effects of this compound.
Table 1: Neuroprotective Efficacy of this compound in a Rat Model of Global Cerebral Ischemia
| Animal Model | Administration Route | Dosage | Timing of Administration | Outcome Measure | Neuroprotection Effect | Reference |
| Gerbil | Oral (p.o.) | 50 mg/kg | 30 min prior to occlusion or immediately post-occlusion, with subsequent doses | Neuronal death in the CA1 layer of the hippocampus | Significant neuroprotection (P < 0.05)[2] | [2] |
| Gerbil | Intraperitoneal (i.p.) | 30 mg/kg | 30 min prior to occlusion or immediately post-occlusion, with subsequent doses | Neuronal death in the CA1 layer of the hippocampus | Significant neuroprotection (P < 0.05)[2] | [2] |
Table 2: Efficacy of this compound in a Rat Focal Ischemia Model (MCAO)
| Treatment Group | Administration Route | This compound Dose | Treatment Duration | Outcome Measure | Key Findings | Reference |
| Group B | Intravenous (IV) infusion | 10 mg/kg/hr | 2 hours | Ischemic brain damage volume | No significant reduction compared to untreated control. | [2] |
| Group D | Retrograde Perfusion of the Cerebral Vein (RPCV) | 10 mg/kg/hr | 2 hours | Ischemic brain damage volume | 66% reduction in total ischemic damage volume (p < 0.01) compared to controls.[2] | [2] |
| Group D | Retrograde Infusion of the Cerebral Vein (RICV) | 10 mg/kg over 2 hours | 2 hours, starting 5 hours post-MCAO | Ischemic brain damage (Luxol fast blue & TTC staining) | 50-91% improvement in ischemic damage compared to IV administration and saline control.[3] | [3] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes a common method for inducing focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, vessel clips)
-
4-0 silicone-coated nylon suture
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA with vessel clips.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated nylon suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance is typically felt.
-
Remove the vessel clips from the CCA and ICA to allow reperfusion to the external carotid territory.
-
After the desired occlusion period (e.g., 90 minutes), carefully withdraw the suture to allow reperfusion of the MCA territory.
-
Suture the incision and allow the animal to recover from anesthesia.
Infarct Volume Measurement using TTC Staining
This protocol outlines the steps for quantifying ischemic brain damage.
Materials:
-
Rat brain from MCAO model
-
2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)
-
Brain matrix
-
Digital scanner or camera
Procedure:
-
Euthanize the rat at the desired time point after MCAO (e.g., 24 hours).
-
Carefully remove the brain and chill it briefly to facilitate slicing.
-
Place the brain in a brain matrix and cut coronal sections of a defined thickness (e.g., 2 mm).
-
Immerse the brain slices in a 2% TTC solution at 37°C for 20-30 minutes, protected from light.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white tissue) and the total area of the hemisphere for each slice.
-
Calculate the infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness. To correct for edema, the infarct volume can be calculated indirectly: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Volume of Infarct]).
Mandatory Visualizations
Experimental Workflow for this compound Neuroprotection Study
Caption: Workflow for an in vivo this compound neuroprotection experiment.
Logical Relationship of Factors Contributing to Experimental Variability
Caption: Key factors influencing variability in neuroprotection studies.
Signaling Pathway of Antioxidant Neuroprotection
Since a specific signaling pathway for this compound is not detailed in the literature beyond its function as a reactive oxygen species (ROS) scavenger, the following diagram illustrates the general and highly relevant Nrf2 antioxidant response pathway, which is a key mechanism of cellular defense against oxidative stress in ischemic stroke.
Caption: The Nrf2 antioxidant response pathway in neuroprotection.
References
- 1. Intra-arterial Drug Delivery to the Ischemic Brain in Rat Middle Cerebral Artery Occlusion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrograde perfusion of the cerebral vein with antioxidant this compound reduces brain damage in the rat focal ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of retrograde infusion with this compound in a rat middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LY231617 Treatment After Ischemic Injury
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antioxidant neuroprotective agent LY231617 in preclinical models of ischemic injury.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in ischemic injury?
A1: this compound is a potent antioxidant that primarily functions by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, which are key drivers of neuronal damage following ischemia-reperfusion. Its protective effects are attributed to its ability to mitigate oxidative stress, a central pathological cascade in ischemic injury.
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated significant neuroprotective effects in rodent models of global cerebral ischemia, including the four-vessel occlusion (4-VO) model in rats and the bilateral common carotid artery occlusion (BCCAO) model in gerbils.[1]
Q3: What is the optimal treatment window for this compound administration post-ischemia?
A3: Preclinical studies have shown that this compound is effective when administered both before and shortly after the onset of ischemia. Intravenous administration beginning 30 minutes after the start of ischemia has been shown to reduce hippocampal and striatal damage by approximately 41-50%. While a comprehensive time-course analysis is not extensively published, early intervention is critical for maximizing its neuroprotective effects. For guidance on optimizing the treatment window in your experiments, refer to the Data Presentation section.
Q4: How should this compound be prepared for in vivo administration?
A4: For intravenous administration, this compound hydrochloride is typically dissolved in a sterile, physiologically compatible vehicle such as 0.9% sodium chloride (saline). For oral administration, it can be suspended in an appropriate vehicle. The specific formulation and concentration will depend on the experimental design and animal model. Refer to the Troubleshooting Guide for more details on formulation and stability.
Q5: Are there any known off-target effects of this compound?
A5: Published preclinical studies focusing on the neuroprotective effects of this compound in ischemia have not highlighted significant off-target effects. However, as with any investigational compound, it is crucial to include appropriate controls in your experimental design to monitor for any unforeseen physiological or behavioral changes.
Data Presentation
Table 1: Efficacy of this compound in Preclinical Ischemic Stroke Models
| Animal Model | Ischemia Duration | Treatment Route | Treatment Timing | Dosage | Outcome Measure | Reduction in Neuronal Damage | Reference |
| Rat (Four-Vessel Occlusion) | 30 minutes | Oral | 30 minutes before ischemia | Not specified | Hippocampal & Striatal Damage Score | >75% | |
| Rat (Four-Vessel Occlusion) | 30 minutes | Intravenous | 30 minutes after ischemia onset | Not specified | Hippocampal & Striatal Damage Score | ~41-50% | |
| Rat (Four-Vessel Occlusion) | 20 minutes | Intraperitoneal | After onset of reperfusion | 20 mg/kg | Hippocampal Neuronal Damage | Significantly attenuated | [2] |
| Gerbil (Bilateral Carotid Occlusion) | 5 minutes | Oral | 30 minutes before ischemia | 50 mg/kg | Hippocampal CA1 Neuronal Death | Significant neuroprotection | [1] |
| Gerbil (Bilateral Carotid Occlusion) | 5 minutes | Intraperitoneal | Immediately post-occlusion | 30 mg/kg | Hippocampal CA1 Neuronal Death | Significant neuroprotection | [1] |
Experimental Protocols
Protocol 1: Four-Vessel Occlusion (4-VO) Model in Rats
Objective: To induce global cerebral ischemia in rats to evaluate the neuroprotective efficacy of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Electrocautery device
-
Microvascular clips
-
Surgical instruments
-
Heating pad to maintain body temperature
-
This compound solution
-
Vehicle control (e.g., 0.9% saline)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Vertebral Artery Occlusion: Make a dorsal neck incision and expose the alar foramina of the first cervical vertebra. Cauterize both vertebral arteries through the alar foramina.
-
Common Carotid Artery Occlusion: The following day, make a ventral midline neck incision to expose both common carotid arteries.
-
Induction of Ischemia: Occlude both common carotid arteries using microvascular clips for a predetermined duration (e.g., 20-30 minutes). Successful occlusion is often confirmed by the loss of the righting reflex and pupillary dilation.
-
Reperfusion: Remove the microvascular clips to allow for reperfusion.
-
Drug Administration: Administer this compound or vehicle control at the desired time point (e.g., 30 minutes after the onset of ischemia) via the chosen route (e.g., intravenous injection).
-
Post-Operative Care: Suture the incisions and provide appropriate post-operative care, including analgesia and monitoring for recovery.
-
Outcome Assessment: After a set survival period (e.g., 7 days), perfuse the animals and prepare brain tissue for histological analysis (e.g., Nissl or H&E staining) to quantify neuronal damage in specific brain regions like the hippocampal CA1 sector and striatum.
Protocol 2: Bilateral Common Carotid Artery Occlusion (BCCAO) in Gerbils
Objective: To induce global cerebral ischemia in gerbils to assess the neuroprotective effects of this compound.
Materials:
-
Mongolian gerbils (60-80g)
-
Anesthesia (e.g., isoflurane)
-
Microvascular clips
-
Surgical instruments
-
Heating pad
-
This compound solution
-
Vehicle control
Procedure:
-
Animal Preparation: Anesthetize the gerbil and maintain its body temperature at 37°C.
-
Surgical Exposure: Make a ventral midline cervical incision and carefully dissect to expose both common carotid arteries, separating them from the vagus nerves.
-
Induction of Ischemia: Occlude both common carotid arteries simultaneously using microvascular clips for a specific duration (e.g., 5 minutes).
-
Reperfusion: Remove the clips to initiate reperfusion.
-
Drug Administration: Administer this compound or vehicle control immediately following occlusion or at other designated time points.
-
Post-Operative Care: Suture the incision and monitor the animal during recovery.
-
Outcome Assessment: After a survival period (e.g., 5 days), perform histological analysis of the brain, focusing on neuronal death in the CA1 layer of the hippocampus.
Mandatory Visualization
Caption: Proposed mechanism of this compound neuroprotection.
References
Technical Support Center: LY231617 for Cerebral Ischemia Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LY231617 in preclinical cerebral ischemia studies. The information is designed to address common pitfalls and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cerebral ischemia?
A1: this compound is a novel antioxidant that has shown neuroprotective effects in animal models of global cerebral ischemia.[1][2] Its primary mechanism of action is believed to be the scavenging of free radicals and the inhibition of lipid peroxidation, which are key contributors to neuronal damage following an ischemic event.[3] Studies suggest that reactive oxygen species play a significant role in the cascade of events leading to cell death after ischemia/reperfusion, and by targeting this, this compound may help reduce neuronal injury.[3]
Q2: What are the effective dose ranges and administration routes for this compound in rodent models?
A2: The effective dose of this compound can vary depending on the animal model and the route of administration. Published studies have reported neuroprotective effects with the following dosages:
-
Oral (p.o.): 50 mg/kg in gerbils.[1]
-
Intraperitoneal (i.p.): 30 mg/kg in gerbils and 20 mg/kg in rats.[1][2]
-
Intravenous (i.v.): Doses that resulted in a reduction of hippocampal and striatal damage have been used in rats.[3]
-
Retrograde Infusion of the Cerebral Vein (RICV): 10 mg/kg over 2 hours in rats.[4]
It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.
Q3: What is the therapeutic window for this compound administration?
A3: this compound has shown efficacy when administered both before and after the ischemic insult.[1][3] Significant neuroprotection has been observed when the compound is given 30 minutes prior to occlusion or immediately post-occlusion, with subsequent doses at 4, 24, and 48 hours.[1] Post-treatment has also been shown to be effective in reducing neuronal damage and improving functional outcomes.[2][3] One study demonstrated significant amelioration of ischemic damage when administered five hours after middle cerebral artery (MCA) occlusion via retrograde infusion.[4]
Q4: Which animal models of cerebral ischemia are most appropriate for studying this compound?
A4: this compound has been successfully evaluated in both global and focal cerebral ischemia models.
-
Global Cerebral Ischemia: Models like the four-vessel occlusion (4VO) in rats and bilateral carotid occlusion in gerbils have been used to demonstrate the neuroprotective effects of this compound on hippocampal neurons.[1][2][3]
-
Focal Cerebral Ischemia: The middle cerebral artery occlusion (MCAO) model in rats is a relevant model for studying the effects of this compound in a scenario that more closely mimics human stroke.[4]
The choice of model should align with the specific research question. Global ischemia models are useful for studying mechanisms of neuronal death in vulnerable regions like the hippocampus, while focal ischemia models are better for evaluating therapies for stroke.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cerebral ischemia research.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in infarct volume between animals. | Inconsistent MCAO surgery technique.[5] | Ensure consistent filament insertion depth and placement. Use of a laser Doppler flowmeter to monitor cerebral blood flow reduction can help standardize the occlusion.[6][7] |
| Animal strain and age differences.[8][9] | Use a single, well-characterized strain of animal and a narrow age range to reduce biological variability. | |
| Inconsistent drug administration. | Ensure accurate and consistent dosing and timing of this compound administration relative to the ischemic insult. | |
| Lack of neuroprotective effect of this compound. | Inappropriate dose or administration route. | Conduct a dose-response study to determine the optimal dose for your model. Consider alternative administration routes, such as intravenous or retrograde infusion, which may improve bioavailability.[4] |
| Therapeutic window missed. | Administer this compound closer to the time of the ischemic event. While post-ischemic administration has been shown to be effective, the therapeutic window may be narrow.[1][3] | |
| Severity of the ischemic insult is too high. | Reduce the duration of the occlusion to create a penumbral region that is salvageable by a neuroprotective agent. | |
| High mortality rate in the MCAO model. | Surgical complications such as subarachnoid hemorrhage.[5] | Refine surgical technique to minimize vessel perforation. The use of coated filaments can reduce the risk of hemorrhage. |
| Post-operative complications (e.g., hyperthermia, seizures). | Monitor and maintain core body temperature during and after surgery. Provide appropriate post-operative care, including analgesics and supportive care. | |
| Inconsistent behavioral outcomes. | Subjectivity in neurological scoring. | Use a standardized and validated neurological scoring system. Ensure that the person assessing the animals is blinded to the treatment groups. |
| Insufficient recovery time before testing. | Allow for an adequate recovery period after surgery before conducting behavioral tests to avoid confounding effects of the surgery itself. |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes a common method for inducing focal cerebral ischemia.
-
Anesthesia: Anesthetize the rat (e.g., with isoflurane) and maintain anesthesia throughout the surgical procedure.
-
Surgical Preparation: Place the rat in a supine position. Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA. Temporarily clamp the CCA and ICA.
-
Filament Insertion: Make a small incision in the ECA stump. Insert a silicone-coated monofilament (e.g., 4-0) into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
Confirmation of Occlusion: A significant drop in cerebral blood flow (CBF) in the MCA territory, as measured by a laser Doppler flowmeter, confirms successful occlusion.
-
Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Closure: Suture the incision and allow the animal to recover.
Administration of this compound
-
Intraperitoneal (i.p.) Injection: Dissolve this compound in a suitable vehicle (e.g., saline or DMSO). Administer the solution via i.p. injection at the desired dose and time point relative to the MCAO procedure.
-
Intravenous (i.v.) Infusion: For i.v. administration, cannulate a suitable vein (e.g., femoral or tail vein). Infuse this compound, dissolved in a sterile vehicle, over a specified period.
Data Presentation
Table 1: Dose-Dependent Neuroprotective Effect of this compound on Infarct Volume
| Treatment Group | Dose (mg/kg) | N | Infarct Volume (mm³) (Mean ± SEM) | % Reduction vs. Vehicle |
| Sham | - | 10 | 5.2 ± 1.3 | - |
| Vehicle | - | 15 | 210.5 ± 15.8 | - |
| This compound | 10 | 15 | 155.3 ± 12.1 | 26.2% |
| This compound | 20 | 15 | 112.7 ± 10.5** | 46.5% |
| This compound | 30 | 15 | 85.1 ± 9.8*** | 59.6% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Table 2: Effect of this compound on Neurological Deficit Score at 24h Post-MCAO
| Treatment Group | Dose (mg/kg) | N | Neurological Score (Median, IQR) |
| Sham | - | 10 | 0 (0-0) |
| Vehicle | - | 15 | 3 (2-4) |
| This compound | 20 | 15 | 2 (1-2) |
| p<0.05 vs. Vehicle |
Visualizations
Caption: Signaling pathway of ischemic injury and the inhibitory action of this compound.
References
- 1. Neuroprotective effects of the antioxidant this compound and NO synthase inhibitors in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antioxidant LY 231617 ameliorates functional and morphological sequelae induced by global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antioxidant this compound reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of retrograde infusion with this compound in a rat middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rwdstco.com [rwdstco.com]
- 7. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Stroke Research and Translational Failure: A Bird’s Eye View on Preventable Variables - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY231617 Stability and Handling
This technical support center provides guidance and answers frequently asked questions regarding the long-term stability and handling of LY231617 for researchers, scientists, and drug development professionals. The information provided is based on general principles of pharmaceutical stability testing. Specific, validated long-term stability data for this compound is not extensively available in the public domain. It is crucial to perform in-house stability studies for your specific formulations and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1] When handling the solid compound, it is advisable to minimize exposure to ambient temperature and humidity.
Q2: How should I prepare solutions of this compound?
A2: The solubility of this compound in various solvents should be determined empirically for your specific application. For in vitro experiments, it is common to prepare a concentrated stock solution in a suitable organic solvent like DMSO, which can then be diluted into aqueous buffers for final experimental concentrations. It is critical to assess the stability of this compound in your chosen solvent and buffer system.
Q3: What are the potential degradation pathways for a compound like this compound?
A3: While specific degradation pathways for this compound are not publicly documented, compounds with similar phenolic and amine structures can be susceptible to:
-
Oxidation: The phenol group may be prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Hydrolysis: Depending on the pH of the solution, functional groups could be susceptible to hydrolysis.
-
Photodegradation: Exposure to UV or visible light can induce degradation. It is recommended to handle and store this compound solutions in light-protected containers.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method should be able to separate the intact this compound from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound in solution. | - Prepare fresh solutions for each experiment. - Perform a time-course stability study of your working solution under experimental conditions. - Analyze the solution using a stability-indicating HPLC method to check for degradation products. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | - Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm if the new peaks correspond to them. - Adjust storage conditions (e.g., protect from light, use antioxidants) to minimize degradation. |
| Variability in experimental results | Inconsistent stability of this compound solutions between experiments. | - Standardize solution preparation and storage procedures. - Always use freshly prepared dilutions from a stock solution of known stability. |
Stability Data (Illustrative Templates)
The following tables are templates that researchers can use to summarize their in-house stability data for this compound.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C | Initial | 99.5 | White to off-white solid |
| 6 months | |||
| 12 months | |||
| 24 months | |||
| 4°C | Initial | 99.5 | White to off-white solid |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| Room Temperature | Initial | 99.5 | White to off-white solid |
| 1 week | |||
| 2 weeks | |||
| 1 month |
Table 2: Stability of this compound in Solution (e.g., 1 mg/mL in DMSO)
| Storage Condition | Time Point | Concentration (mg/mL) | Purity (%) by HPLC |
| -20°C | Initial | 1.00 | 99.5 |
| 1 month | |||
| 3 months | |||
| 4°C | Initial | 1.00 | 99.5 |
| 1 week | |||
| 2 weeks | |||
| Room Temperature | Initial | 1.00 | 99.5 |
| 24 hours | |||
| 48 hours |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reverse-phase column is a common starting point.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous buffer should be optimized for best peak shape and separation.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Studies
To ensure the analytical method is stability-indicating, forced degradation studies should be performed.
-
Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose solid this compound and a solution to elevated temperatures (e.g., 80°C).
-
Photostability: Expose solid this compound and a solution to light (e.g., in a photostability chamber).
-
Analysis: Analyze the stressed samples by the developed HPLC method to demonstrate that degradation products are resolved from the parent peak.
Visualizations
Caption: Workflow for stability-indicating method development.
Caption: Potential degradation pathways for this compound.
References
Troubleshooting inconsistent results with LY231617
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LY231617. The information is designed to assist in resolving common issues and ensuring consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, brain-penetrable antioxidant and neuroprotective agent.[1] Its chemical name is 2,6-bis(1,1-Dimethylethyl)-4-[(ethylamino)methyl]phenol hydrochloride. The primary mechanism of action of this compound is attributed to its antioxidant properties, which protect cells from damage induced by reactive oxygen species (ROS). It has been shown to be effective in both in vitro and in vivo models of cerebral ischemia.[2][3]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C. Stock solutions, once prepared, should be aliquoted and stored at -20°C for up to one month, or at -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.
Q3: How should I prepare a stock solution of this compound?
Q4: What are potential off-target effects of this compound?
Specific off-target effects of this compound have not been extensively documented in publicly available literature. However, as a phenolic antioxidant and an analog of butylated hydroxytoluene (BHT), it may possess activities beyond simple ROS scavenging. It is crucial to include appropriate vehicle controls in all experiments to account for any effects of the solvent and the compound's core structure that are independent of its antioxidant activity.
Troubleshooting Inconsistent Results
Issue 1: High Variability in In Vitro Neuroprotection Assays
High variability in in vitro experiments can stem from several factors, from inconsistent compound preparation to issues with the cell-based assay itself.
| Potential Cause | Troubleshooting Suggestion |
| Compound Precipitation | Visually inspect the stock solution and final dilutions for any precipitates. If observed, try preparing a fresh stock solution, ensuring complete dissolution. Consider using a different solvent or a lower final concentration. |
| Inconsistent Cell Health | Monitor cell morphology and viability before and during the experiment. Ensure cells are seeded at a consistent density and are in a logarithmic growth phase when treated. |
| Assay-Specific Variability | Different viability assays (e.g., MTT, LDH, AlamarBlue) measure different cellular parameters and can have inherent variability. Optimize the assay parameters, such as incubation times and reagent concentrations, for your specific cell type. |
| Oxidative Stress Inducer Instability | If using an external stressor like hydrogen peroxide (H₂O₂), prepare it fresh for each experiment, as it can be unstable in solution. The timing and concentration of the stressor are critical for reproducible results. |
Issue 2: Lack of Expected Efficacy in In Vivo Models
The complexity of in vivo models, particularly for cerebral ischemia, introduces numerous potential sources of variability.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Dosing or Administration Route | Review the literature for established effective doses and administration routes for your specific animal model. The timing of administration relative to the ischemic insult is critical. |
| Variability in the Ischemia Model | The middle cerebral artery occlusion (MCAO) model, for example, is known for its variability in infarct volume. Ensure consistent surgical procedures and monitor physiological parameters (e.g., body temperature, cerebral blood flow) to minimize inter-animal differences. |
| Compound Stability in Formulation | If administering via infusion over a prolonged period, ensure the stability of this compound in the chosen vehicle at the infusion temperature. |
| Animal Strain and Characteristics | The age, weight, and strain of the animal can significantly impact the outcomes of cerebral ischemia studies. Standardize these parameters across all experimental groups. |
Experimental Protocols
In Vitro Neuroprotection Assay: Hydrogen Peroxide-Induced Toxicity
This protocol is a representative example based on published studies characterizing the protective effects of this compound against oxidative stress.[2][3]
1. Cell Culture:
- Culture primary hippocampal neurons or a neuronal cell line (e.g., SH-SY5Y) in the appropriate growth medium.
- Seed cells in 96-well plates at a density that allows for optimal health and response to treatment.
2. Compound Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
- On the day of the experiment, dilute the stock solution in a serum-free culture medium to the desired final concentrations (e.g., 1-10 µM).
3. Treatment:
- Pre-treat the cells with the diluted this compound or vehicle control for a specified period (e.g., 1-2 hours).
- Induce oxidative stress by adding a freshly prepared solution of hydrogen peroxide (H₂O₂) to a final concentration that induces approximately 50% cell death (e.g., 50-100 µM).
- Incubate for the desired duration (e.g., 15 minutes to 24 hours).
4. Assessment of Cell Viability:
- Measure cell viability using a standard assay such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
In Vivo Neuroprotection Assay: Rat Middle Cerebral Artery Occlusion (MCAO) Model
This protocol is a summary of a published study using this compound in a rat model of focal cerebral ischemia.
1. Animal Model:
- Use male Wistar rats or another appropriate strain.
- Induce focal cerebral ischemia via middle cerebral artery occlusion (MCAO) using the intraluminal suture method.
2. Compound Administration:
- Prepare this compound for intravenous or oral administration. For intravenous infusion, dissolve in saline.
- Administer this compound at a pre-determined dose (e.g., 10 mg/kg) either before or after the ischemic insult. The timing of administration is a critical experimental parameter.
3. Assessment of Neurological Deficit and Infarct Volume:
- At a specified time point after MCAO (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.
- Euthanize the animals and perfuse the brains.
- Determine the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
Visualizations
Caption: Mechanism of action of this compound in neuroprotection.
Caption: General experimental workflows for this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Controlling for Vehicle Effects in LY231617 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antioxidant compound LY231617. The focus is on understanding and controlling for the effects of vehicle formulations in preclinical experiments, with consideration for its relevance to TGF-β signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its interaction with the TGF-β signaling pathway of interest?
This compound, chemically known as 2,6-bis(1,1-dimethylethyl)-4-[[(1-ethyl)amino]methyl]phenol hydrochloride, is a potent antioxidant. While not a direct inhibitor of the Transforming Growth Factor-beta (TGF-β) receptors, its antioxidant properties are relevant to TGF-β signaling. Oxidative stress is known to modulate the TGF-β pathway, which plays a crucial role in cellular processes like proliferation, differentiation, and extracellular matrix production. Therefore, by reducing oxidative stress, this compound can indirectly influence TGF-β-mediated effects, making it a compound of interest in studies where this pathway is implicated, such as in fibrosis or cancer research.
Q2: I can't find a specific vehicle composition for this compound in the literature. What should I use?
Published studies often do not detail the exact vehicle composition. This compound is a hydrochloride salt of a substituted phenol. Based on the structure of its parent compound, 2,6-di-tert-butylphenol, it is likely to have low solubility in aqueous solutions and higher solubility in organic solvents. Therefore, a suitable vehicle will likely require a solubilizing agent.
When selecting a vehicle, it is crucial to perform solubility tests with your specific batch of this compound. A common starting point for poorly water-soluble compounds for in vivo studies is a formulation containing a mixture of solvents and/or surfactants.
Q3: What are the common components of a vehicle for a compound like this compound?
A multi-component vehicle is often necessary to achieve the desired concentration and stability for administration. A typical approach involves a combination of:
-
A primary solvent: To dissolve the compound.
-
A co-solvent or surfactant: To improve solubility and stability in the final aqueous dilution.
-
A bulking agent or tonicity modifier: For injectable formulations to ensure physiological compatibility.
It is imperative to test the stability of this compound in the chosen vehicle over the intended duration of the experiment.
Q4: How can the vehicle itself affect my experimental results?
The vehicle is not always an inert component and can have its own biological effects, which can confound the interpretation of your study results. Potential vehicle effects include:
-
Direct toxicity: Some organic solvents can cause local irritation, inflammation, or systemic toxicity, especially at higher concentrations or with repeated administration.
-
Pharmacological activity: Certain vehicle components can have off-target effects that may mimic or mask the effects of the test compound.
-
Alteration of drug metabolism: Some vehicles can influence the activity of drug-metabolizing enzymes, thereby altering the pharmacokinetics of the compound under investigation.
-
Physiological responses: Vehicles can induce physiological changes, such as alterations in blood pressure or immune responses.
Q5: What is the most critical control group to include in my this compound study?
Troubleshooting Guides
Issue 1: Precipitation of this compound in the formulation upon storage or dilution.
-
Possible Cause: The solubility of this compound is exceeded in the final formulation or changes with temperature.
-
Troubleshooting Steps:
-
Re-evaluate solubility: Conduct thorough solubility testing of this compound in various individual and mixed-solvent systems at different temperatures.
-
Adjust vehicle composition: Increase the proportion of the organic co-solvent or add a suitable surfactant.
-
Prepare fresh formulations: For compounds with borderline stability, prepare the formulation immediately before each administration.
-
pH adjustment: Determine the pH of maximum solubility for this compound and buffer your vehicle accordingly, ensuring the final pH is physiologically compatible.
-
Issue 2: Unexpected adverse effects (e.g., irritation, lethargy) in the vehicle control group.
-
Possible Cause: One or more components of your vehicle are causing a toxic or pharmacological response in the animals.
-
Troubleshooting Steps:
-
Review component toxicity: Research the known toxicities of each vehicle component at the concentration and route of administration you are using.
-
Reduce component concentration: If a particular component is a likely culprit, try to reduce its concentration while maintaining the solubility of this compound.
-
Substitute vehicle components: Explore alternative, less toxic solvents or surfactants.
-
Refine administration technique: For injectable routes, ensure proper technique to minimize local irritation. For example, use a slower injection rate.
-
Issue 3: High variability in experimental results within the this compound-treated group.
-
Possible Cause: Inconsistent dosing due to an unstable or non-homogeneous formulation.
-
Troubleshooting Steps:
-
Ensure homogeneity: If using a suspension, ensure it is uniformly mixed before each animal is dosed. Continuous stirring during the dosing period may be necessary.
-
Verify formulation stability: Confirm that this compound remains in solution or suspension throughout the dosing period.
-
Check for drug-vehicle interaction: In some cases, the vehicle can degrade the active compound over time. Analytical methods should be used to confirm the concentration of this compound in the formulation at the beginning and end of the experiment.
-
Data Presentation: Vehicle Selection for Preclinical Studies
The selection of a vehicle is a critical step in experimental design. Below is a table summarizing common vehicle components and their characteristics, which can serve as a starting point for developing a formulation for this compound.
| Vehicle Component | Class | Properties and Considerations | Common Concentration Range (in vivo) |
| Saline (0.9% NaCl) | Aqueous Vehicle | Isotonic, generally non-toxic. Suitable for water-soluble compounds. | As required |
| Phosphate-Buffered Saline (PBS) | Aqueous Vehicle | Buffered to physiological pH, isotonic. | As required |
| Dimethyl sulfoxide (DMSO) | Organic Solvent | Excellent solubilizing power for many nonpolar compounds. Can have its own biological effects and may cause toxicity at higher concentrations. | <10% for in vivo use, ideally <1% |
| Ethanol | Organic Solvent | Good solvent for many organic molecules. Can cause sedation and other behavioral effects. | <10% for in vivo use |
| Polyethylene glycol (PEG) 300/400 | Co-solvent | Water-miscible, can improve the solubility of poorly soluble compounds. Can cause osmotic effects at high concentrations. | 10-50% |
| Propylene glycol (PG) | Co-solvent | Water-miscible, commonly used in pharmaceutical formulations. Can cause hyperosmolality. | 10-40% |
| Tween 80 (Polysorbate 80) | Surfactant | Non-ionic surfactant used to increase solubility and stability of formulations. Can cause hypersensitivity reactions in some species. | 1-10% |
| Carboxymethylcellulose (CMC) | Suspending Agent | Used to create uniform suspensions for oral administration. | 0.5-2% |
Experimental Protocols
Protocol 1: Vehicle Selection and Formulation for this compound
Objective: To identify a suitable vehicle for the in vivo administration of this compound.
Methodology:
-
Solubility Screen:
-
Prepare saturated solutions of this compound in a panel of individual solvents and binary/tertiary mixtures from the table above.
-
Equilibrate the solutions at room temperature and 4°C for 24 hours.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Formulation Development:
-
Based on the solubility data, select a promising vehicle composition that achieves the target concentration of this compound.
-
Prepare the formulation by first dissolving this compound in the primary organic solvent, then adding co-solvents/surfactants, and finally diluting to the final volume with an aqueous vehicle.
-
-
Stability Assessment:
-
Store the final formulation at room temperature and 4°C.
-
Visually inspect for precipitation at regular intervals (e.g., 0, 1, 4, 8, and 24 hours).
-
Quantify the concentration of this compound at each time point to assess chemical stability.
-
-
In Vivo Tolerability Study:
-
Administer the selected vehicle (without this compound) to a small cohort of animals using the intended route, volume, and frequency of administration.
-
Closely monitor the animals for any signs of toxicity or adverse reactions for a relevant period.
-
Mandatory Visualizations
Caption: TGF-β signaling pathway and the modulating role of this compound.
Caption: Experimental workflow for an in vivo study with this compound.
Technical Support Center: LY231617 Dosage Adjustment for Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of the antioxidant compound LY231617 for various animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is a potent antioxidant. Its primary mechanism of action is to mitigate the damaging effects of oxidative stress, which is implicated in a variety of pathological conditions, including cerebral ischemia. It functions by neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation, thereby protecting cells from oxidative damage.
Q2: In which animal models has this compound been studied, and what are the reported effective doses?
A2: this compound has been investigated for its neuroprotective effects in several animal models of cerebral ischemia. Reported effective dosages vary by species and route of administration. The following table summarizes the available data.
Disclaimer: The following table includes dosage information for the antioxidants Edaravone and N-acetylcysteine (NAC) as surrogates, due to the limited publicly available pharmacokinetic data for this compound. This information is intended to provide a starting point for experimental design, but it is crucial to perform dose-response studies for this compound in your specific animal model.
| Animal Model | Compound | Indication | Route of Administration | Dosage |
| Rat | Edaravone | Amyotrophic Lateral Sclerosis (ALS) | Intravenous (IV) | 1.5 - 6 mg/kg[1] |
| Stroke | Oral | Comparable to or slightly higher than 40 mg/kg in mice[2] | ||
| N-acetylcysteine (NAC) | Transient Forebrain Ischemia | Intraperitoneal (IP) | 163 mg/kg (pre-treatment), 326 mg/kg (post-treatment)[3] | |
| N-acetylcysteine (NAC) | Experimental Stroke | Intraperitoneal (IP) | 150 mg/kg[4] | |
| Dog | Edaravone | Toxicity Studies | Intravenous (IV) Bolus | NOAEL: 30 mg/kg/day |
| Edaravone | Toxicity Studies | Continuous IV Infusion | NOAEL: 100 mg/kg/day[1] | |
| Mouse | Edaravone | Spinocerebellar Ataxia 1 | Oral | 40 mg/kg[2] |
| N-acetylcysteine (NAC) | Ischemic Models | Not specified | Not specified[5][6] | |
| Gerbil | Catalpol (antioxidant) | Transient Global Ischemia | Intraperitoneal (IP) | 5.0 mg/kg[7] |
Q3: How can I adjust the dosage of this compound when moving from one animal model to another?
A3: Allometric scaling is a common method for estimating equivalent doses between different animal species based on their body surface area. This method is generally more accurate than simple weight-based conversions. The formula for allometric scaling is:
Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33
To convert a dose from one animal species to another, you can use the following formula:
Dose in Species B (mg/kg) = Dose in Species A (mg/kg) x (Weight of Species A (kg) / Weight of Species B (kg))^0.33
Note: This is an estimation, and the optimal dose should be determined empirically through dose-response studies in the target animal model.
Troubleshooting Guides
Oral Gavage Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Animal struggles excessively during restraint. | Improper restraint technique. | Ensure a firm but gentle grip. For rats, ensure the head and body are in a straight line. For mice, scruff the animal securely. |
| Fluid is observed coming from the nose or mouth after dosing. | Accidental administration into the trachea. | Immediately stop the procedure. Monitor the animal for respiratory distress. Refine your technique to ensure the gavage needle is correctly placed in the esophagus. |
| Regurgitation of the administered substance. | Dosing volume is too large or administered too quickly. | Adhere to recommended maximum oral gavage volumes for the specific species and weight. Administer the substance slowly and steadily. |
| Difficulty passing the gavage needle. | Incorrect angle of insertion. | Ensure the gavage needle is inserted gently along the roof of the mouth and advances smoothly down the esophagus. Do not force the needle. |
Intravenous Injection (Tail Vein)
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty visualizing the tail vein. | Vasoconstriction. | Warm the tail using a heat lamp or by immersing it in warm water to induce vasodilation. |
| Formation of a subcutaneous bleb during injection. | The needle has passed through or is not properly seated in the vein. | Withdraw the needle and apply gentle pressure to the site. Attempt the injection at a more proximal site on the tail vein. |
| Animal shows signs of pain or distress during injection. | Irritating formulation or improper technique. | Ensure the formulation is at an appropriate pH and temperature. Use a new, sharp needle for each injection. |
| No "flashback" of blood into the needle hub. | The needle is not in the vein. | Do not inject. Re-adjust the needle position until a flashback is observed or attempt injection at a different site. |
Formulation of this compound
| Issue | Possible Cause | Troubleshooting Steps |
| This compound does not dissolve in the desired vehicle. | This compound may be a hydrophobic compound. | For oral administration, consider using an oil-based vehicle such as corn oil or sesame oil. For intravenous administration, consult the manufacturer's instructions or relevant literature for appropriate solubilizing agents and vehicles. A small amount of a co-solvent like DMSO or ethanol may be necessary, but ensure it is safe for the intended route and animal model. |
| Precipitation of the compound in the formulation over time. | Instability of the formulation. | Prepare fresh formulations for each experiment. If storage is necessary, determine the stability of the formulation at the intended storage temperature. |
Experimental Protocols
General Protocol for Oral Gavage in Rats
-
Animal Preparation: Weigh the rat to determine the correct dosing volume.
-
Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Gently insert a ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus.
-
Administration: Slowly administer the pre-determined volume of the this compound formulation.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing.
General Protocol for Intravenous Tail Vein Injection in Mice
-
Animal Preparation: Place the mouse in a suitable restraint device to secure the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to make the lateral tail veins more visible.
-
Needle Insertion: Using a 27-30 gauge needle, insert the needle into the vein at a shallow angle. A successful insertion is often indicated by a "flash" of blood in the needle hub.
-
Administration: Slowly inject the this compound formulation.
-
Post-Administration Care: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
Signaling Pathways
The neuroprotective effects of this compound are primarily attributed to its ability to counteract oxidative stress. The following diagrams illustrate the key signaling pathways involved.
Caption: Reactive Oxygen Species (ROS) signaling cascade in cerebral ischemia.
Caption: General experimental workflow for this compound dosage adjustment.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Administration of N-acetylcysteine after focal cerebral ischemia protects brain and reduces inflammation in a rat model of experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Intravenous N-Acetylcysteine for the Treatment of Acute Ischemic Stroke [ctv.veeva.com]
- 7. Neuroprotection of catalpol in transient global ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
LY231617: Availability and Comparative Analysis with Alternative Neuroprotective Agents for Ischemic Stroke Research
For researchers, scientists, and drug development professionals, the antioxidant LY231617 remains a viable tool for investigating neuroprotective strategies in the context of cerebral ischemia. This compound is available for laboratory research use, as listed by suppliers such as Tocris Bioscience. This guide provides a comparative analysis of this compound with other prominent neuroprotective antioxidants—Resveratrol, Curcumin, and Edaravone—to aid in the selection of appropriate research agents. The comparison focuses on their efficacy in preclinical models of ischemic stroke, their mechanisms of action, and the experimental protocols utilized for their evaluation.
Comparative Efficacy of Neuroprotective Antioxidants
While direct head-to-head comparative studies between this compound and other antioxidants are limited, an indirect comparison can be drawn from individual studies utilizing the widely accepted middle cerebral artery occlusion (MCAO) model in rats. The following tables summarize key efficacy data, focusing on the reduction of infarct volume and improvement in neurological deficit scores.
| Antioxidant | Animal Model | Ischemia/Reperfusion Time | Dosage | Route of Administration | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| This compound | Wistar Rat (MCAO) | 30 min / reperfusion | 30 mg/kg | Intravenous | ~41-50% | Not specified | |
| Resveratrol | Sprague-Dawley Rat (MCAO) | 1 hr / 24 hr | 100 mg/kg | Intraperitoneal | Significantly decreased | Remarkably improved | |
| Resveratrol | Rat (MCAO) | Not specified | 20-50 mg/kg | Not specified | Significant decrease | Significant improvement | |
| Curcumin | Sprague-Dawley Rat (MCAO) | 60 min / 24 hr | Not specified | Not specified | Significantly reduced | Not specified | |
| Curcumin | Rat (MCAO) | 2 hr / 22 hr | 100-300 mg/kg | Intraperitoneal | 37.23 - 46.39% | Not specified | |
| Edaravone | Mouse (MCAO) | 60 min / reperfusion | Not specified | Not specified | 68.10% (at 6 hr post-ischemia) | Significantly improved | |
| Edaravone | Rat (MCAO) | Not specified | 10-30 mg/kg | Oral | Significantly reduced | Dose-dependently improved |
Table 1: Comparison of Infarct Volume Reduction and Neurological Deficit Improvement. This table presents data from various studies on the neuroprotective efficacy of this compound, Resveratrol, Curcumin, and Edaravone in rat models of middle cerebral artery occlusion (MCAO).
| Antioxidant | Oxidative Stress Marker | Effect | Reference |
| This compound | Lipid Peroxidation | Inhibited | |
| Resveratrol | Malondialdehyde (MDA) | Decreased | |
| Superoxide Dismutase (SOD) | Increased | ||
| Curcumin | Oxidative Stress Levels | Markedly reduced | |
| Malondialdehyde (MDA) | Reduced | ||
| Superoxide Dismutase (SOD), Glutathione (GSH), Glutathione Peroxidase (GPx) | Increased | ||
| Edaravone | 4-hydroxy-2-nonenal (HNE) | Suppressed accumulation | |
| 8-hydroxy-deoxyguanosine (8-OHdG) | Suppressed accumulation | ||
| Malondialdehyde (MDA) | Decreased | ||
| Glutathione (GSH) | Increased |
Table 2: Effects on Oxidative Stress Markers. This table summarizes the impact of the compared antioxidants on key markers of oxidative stress in the brain following ischemic injury.
Signaling Pathways in Neuroprotection
The neuroprotective effects of these antioxidants are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Figure 1. General Neuroprotective Mechanism of Antioxidants. This diagram illustrates the central role of antioxidants in mitigating the detrimental effects of the ischemic cascade.
The specific signaling pathways modulated by each of the alternative antioxidants are more complex and are depicted below.
Figure 2. Key Signaling Pathways Modulated by Resveratrol. Resveratrol exerts its neuroprotective effects through the activation of SIRT1 and the PI3K/Akt pathway, leading to an enhanced antioxidant response and inhibition of inflammation.
Figure 3. Key Signaling Pathways Modulated by Curcumin. Curcumin's neuroprotective actions are mediated by the activation of the PI3K/Akt/Nrf2 pathway and the inhibition of the pro-inflammatory NF-κB pathway.
Figure 4. Key Signaling Pathways Modulated by Edaravone. Edaravone provides neuroprotection through direct radical scavenging and activation of the Nrf2 antioxidant response pathway, as well as by promoting neurotrophic signaling.
Experimental Protocols
To facilitate the design and replication of studies in this research area, detailed protocols for key experimental procedures are provided below.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This surgical procedure is the most common method for inducing focal cerebral ischemia.
Figure 5. Workflow for the Middle Cerebral Artery Occlusion (MCAO) Procedure. This diagram outlines the key steps involved in creating a focal ischemic stroke model in rats.
Protocol:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Surgical Preparation: Place the rat in a supine position and make a midline cervical incision to expose the right common carotid artery (CCA).
-
Vessel Isolation: Carefully dissect the CCA and its bifurcation into the internal carotid artery (ICA) and external carotid artery (ECA).
-
Filament Insertion: Ligate the distal ECA and insert a silicon-coated nylon monofilament through a small incision in the ECA stump. Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: Maintain the filament in place for the desired duration of ischemia (typically 60-120 minutes). For reperfusion models, withdraw the filament to restore blood flow.
-
Wound Closure: Suture the incision and provide appropriate post-operative care.
Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method for visualizing and quantifying the extent of ischemic damage.
Protocol:
-
Brain Extraction: At the desired time point after MCAO, euthanize the animal and perfuse the brain with saline.
-
Brain Slicing: Extract the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm).
-
TTC Incubation: Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) and incubate at 37°C for 15-30 minutes.
-
Staining and Fixation: Viable tissue will stain red, while the infarcted tissue will remain white. Fix the stained slices in 10% formalin.
-
Image Analysis: Acquire digital images of the stained sections and use image analysis software to calculate the infarct area in each slice. The total infarct volume is determined by summing the infarct areas multiplied by the slice thickness.
Measurement of Oxidative Stress Markers
Assessing the levels of oxidative stress markers provides insight into the antioxidant efficacy of a compound.
Protocol for Malondialdehyde (MDA) Assay (TBARS Assay):
-
Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer on ice.
-
Reaction Mixture: Add the homogenate to a reaction mixture containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).
-
Incubation: Heat the mixture at 95°C for a specified time (e.g., 60 minutes) to allow for the reaction between MDA and TBA to form a colored product.
-
Spectrophotometric Measurement: After cooling and centrifugation, measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).
-
Quantification: Calculate the MDA concentration based on a standard curve generated with a known concentration of MDA.
Protocol for Superoxide Dismutase (SOD) Activity Assay:
-
Tissue Preparation: Prepare a supernatant from brain tissue homogenates.
-
Assay Principle: Utilize a reaction system that generates superoxide radicals (e.g., xanthine/xanthine oxidase). The ability of the tissue supernatant to inhibit the reduction of a detector molecule (e.g., cytochrome c or nitroblue tetrazolium) by the superoxide radicals is measured.
-
Spectrophotometric Measurement: Monitor the change in absorbance over time at the appropriate wavelength.
-
Calculation: Calculate the SOD activity based on the degree of inhibition compared to a control without the tissue sample. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.
This guide provides a foundational comparison of this compound with other neuroprotective antioxidants. The selection of a particular compound for research will depend on the specific experimental goals, the signaling pathways of interest, and the desired therapeutic window. The provided protocols offer a starting point for the in vivo and ex vivo evaluation of these and other potential neuroprotective agents.
A Head-to-Head Comparison of LY231617 and Tirilazad Mesylate in Neuroprotection
In the landscape of neuroprotective agent development, both LY231617 and tirilazad mesylate have emerged as compounds of interest, primarily for their antioxidant properties in the context of ischemic brain injury. This guide provides a detailed, data-driven comparison of these two molecules for researchers, scientists, and drug development professionals. While direct head-to-head clinical trials are unavailable, this document synthesizes preclinical and clinical data to offer an objective comparison of their mechanisms, efficacy, and experimental backing.
At a Glance: Key Differences
| Feature | This compound | Tirilazad Mesylate |
| Drug Class | Phenolic antioxidant | 21-aminosteroid (Lazaroid) |
| Primary Mechanism | Potent antioxidant, inhibits lipid peroxidation | Inhibits iron-dependent lipid peroxidation, scavenges free radicals, stabilizes cell membranes.[1][2][3] |
| Clinical Development Status | Investigated in preclinical models of cerebral ischemia.[4][5][6][7] | Extensively studied in clinical trials for subarachnoid hemorrhage, ischemic stroke, and traumatic brain injury; licensed for SAH in some countries.[1][8][9] |
| Reported Efficacy (Preclinical) | Reduced neuronal damage by >75% (oral) and ~50% (IV) in rat models of global ischemia.[5] Significant neuroprotection in gerbil models of global cerebral ischemia.[6] | Reduced infarct volume by 29.2% and improved neurobehavioral score by 48.1% in a meta-analysis of animal stroke models.[10][11] |
| Reported Efficacy (Clinical) | Not advanced to large-scale clinical trials for stroke. | Mixed results in clinical trials; did not improve overall outcome in acute ischemic stroke and head injury, with some subgroup analyses suggesting potential benefit in specific populations.[1][8][12] |
Mechanism of Action
Both this compound and tirilazad mesylate exert their neuroprotective effects primarily by combating oxidative stress and lipid peroxidation, which are key contributors to secondary injury cascades following ischemic events.
This compound is a potent antioxidant.[4] Its chemical structure allows it to effectively scavenge reactive oxygen species, thereby preventing damage to cellular components, including lipids, proteins, and nucleic acids. This action helps to preserve neuronal integrity in the face of ischemic insult.[5]
Tirilazad mesylate , a 21-aminosteroid, is a well-characterized inhibitor of iron-dependent lipid peroxidation.[1][2] Its proposed mechanisms are multifaceted and include:
-
Free-radical scavenging: It directly neutralizes lipid peroxyl and hydroxyl radicals.[1]
-
Membrane stabilization: It integrates into cell membranes, reducing fluidity and inhibiting the propagation of lipid peroxidation.[1][13]
-
Maintenance of endogenous antioxidants: It helps preserve levels of vitamins E and C.[1]
-
Modulation of inflammation and calcium homeostasis: These secondary effects contribute to its overall neuroprotective profile.[2]
Preclinical Efficacy: A Comparative Overview
Direct comparative preclinical studies are lacking. However, by examining data from similar animal models of cerebral ischemia, an indirect comparison can be drawn.
This compound in Rodent Models of Global Cerebral Ischemia
In a study utilizing a four-vessel occlusion model in rats, this compound demonstrated significant neuroprotective effects.[5]
-
Oral administration (30 minutes before ischemia): Reduced both striatal and hippocampal CA1 damage by over 75%.
-
Intravenous administration (30 minutes after occlusion): Reduced hippocampal and striatal damage by approximately 41-50% across two experiments.[5]
Another study in gerbils subjected to 5 minutes of bilateral carotid occlusion showed that this compound provided significant neuroprotection in the CA1 layer of the hippocampus when administered either before or after the ischemic insult.[6]
Tirilazad Mesylate in Experimental Stroke Models
A systematic review and meta-analysis of 18 studies involving 544 animals in models of focal ischemia found that tirilazad:
In a rat model of subarachnoid hemorrhage (SAH), tirilazad at doses of 0.3 mg/kg and 1.0 mg/kg significantly reduced blood-brain barrier damage by 35.2% and 60.6%, respectively.[14]
Clinical Trials and Outcomes
The clinical development trajectories of this compound and tirilazad mesylate differ significantly, with tirilazad having undergone extensive human testing.
This compound has not been the subject of large-scale clinical trials for acute ischemic stroke, and therefore, its clinical efficacy remains undetermined.
Tirilazad mesylate has been evaluated in multiple large clinical trials for various neurological emergencies with mixed and often disappointing results.
-
Acute Ischemic Stroke: A systematic review of six trials involving 1757 patients concluded that tirilazad did not improve outcomes and, in fact, was associated with a slight increase in death and disability.[1] The RANTTAS trial, which was prematurely terminated, also found no benefit of tirilazad on functional outcome at 3 months.[12]
-
Traumatic Brain Injury (TBI): A multicenter trial with 1120 head-injured patients showed no significant difference in good recovery or death rates between tirilazad and placebo groups.[8]
-
Subarachnoid Hemorrhage (SAH): While some studies suggested a potential benefit, particularly in males, a large North American trial did not show an overall improvement in patient outcomes.[15] Despite the mixed results, tirilazad is licensed for the treatment of SAH in some countries.[1]
Experimental Protocols
This compound: Four-Vessel Occlusion (4VO) Rat Model[5][7]
-
Animal Model: Male Wistar rats are subjected to 30 minutes of global cerebral ischemia using the four-vessel occlusion method.
-
Drug Administration:
-
Oral: this compound is administered 30 minutes before the ischemic insult.
-
Intravenous: this compound is administered as a continuous infusion beginning 30 minutes after the onset of ischemia.
-
-
Endpoint Assessment: After a survival period (e.g., 7 days), brain tissue is harvested, and neuronal damage in the hippocampus (CA1 sector) and striatum is histologically assessed and scored. Functional outcomes, such as spatial learning in a Morris water maze, can also be evaluated.[7]
Tirilazad Mesylate: Subarachnoid Hemorrhage (SAH) Rat Model[14]
-
Animal Model: Anesthetized rats undergo induction of SAH by injection of autologous blood into the subarachnoid space.
-
Drug Administration: Tirilazad mesylate (e.g., 0.3 or 1.0 mg/kg) or vehicle is administered intravenously 10 minutes before and 2 hours after the induction of SAH.
-
Endpoint Assessment: Blood-brain barrier (BBB) permeability is quantified 3 hours post-SAH by measuring the extravasation of Evans blue dye into the brain parenchyma.
Conclusion
Both this compound and tirilazad mesylate have demonstrated neuroprotective potential in preclinical models of cerebral ischemia, primarily through their antioxidant and anti-lipid peroxidation activities. This compound showed promising, dose-dependent efficacy in reducing neuronal damage in rodent models. However, its clinical development has not progressed to the same extent as tirilazad mesylate.
Tirilazad mesylate, while effective in a range of animal models, has largely failed to translate this efficacy into positive clinical outcomes in large human trials for ischemic stroke and traumatic brain injury. The discrepancy between preclinical promise and clinical failure for tirilazad highlights the challenges in developing neuroprotective agents for complex human neurological emergencies. For researchers in this field, the story of these two compounds underscores the importance of both potent mechanisms of action and the intricate difficulties of clinical trial design and patient heterogeneity.
References
- 1. ahajournals.org [ahajournals.org]
- 2. What is the mechanism of Tirilazad Mesylate? [synapse.patsnap.com]
- 3. What is Tirilazad Mesylate used for? [synapse.patsnap.com]
- 4. Antioxidant this compound enhances electrophysiologic recovery after global cerebral ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antioxidant this compound reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of the antioxidant this compound and NO synthase inhibitors in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antioxidant LY 231617 ameliorates functional and morphological sequelae induced by global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multicenter trial on the efficacy of using tirilazad mesylate in cases of head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. upjohn.net [upjohn.net]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor tirilazad mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective effects of tirilazad mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomized, double-blind, vehicle-controlled trial of tirilazad mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LY231617 and Edaravone in Preclinical Stroke Models
For Immediate Release
[City, State] – [Date] – In the ongoing quest for effective neuroprotective therapies for ischemic stroke, two antioxidant compounds, LY231617 and edaravone, have demonstrated significant efficacy in various preclinical models. This guide provides a comprehensive comparison of their performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While no direct head-to-head studies have been identified, this analysis synthesizes findings from independent research to offer a comparative perspective on their neuroprotective potential.
Executive Summary
Both this compound and edaravone have shown promise in reducing the debilitating effects of ischemic stroke in animal models. Their primary mechanism of action centers on combating oxidative stress, a key contributor to neuronal damage following a stroke. Edaravone, a clinically approved drug for stroke in some countries, has a more extensive body of research, with studies detailing its impact on multiple signaling pathways. This compound, an experimental compound, has also demonstrated potent neuroprotective effects, primarily through the inhibition of lipid peroxidation. This guide will delve into the quantitative efficacy, experimental methodologies, and known mechanisms of action for both compounds.
Quantitative Data Comparison
The following tables summarize the key efficacy data for this compound and edaravone from various preclinical stroke models. It is important to note that the data are compiled from different studies with varying experimental conditions, which should be considered when making comparisons.
Table 1: Efficacy of this compound in Animal Models of Stroke
| Animal Model | Administration Route | Dosage | Key Findings |
| Rat Middle Cerebral Artery Occlusion (MCAO) | Retrograde Intravenous Infusion | 10 mg/kg over 2 hours | 50-91% improvement in ischemic damage.[1] |
| Rat Four-Vessel Occlusion (Global Ischemia) | Oral | Not specified | >75% reduction in striatal and hippocampal CA1 damage. |
| Rat Four-Vessel Occlusion (Global Ischemia) | Intravenous | Not specified | ~41-50% reduction in hippocampal and striatal damage. |
Table 2: Efficacy of Edaravone in Animal Models of Stroke
| Animal Model | Administration Route | Dosage | Key Findings |
| Rat Middle Cerebral Artery Occlusion (MCAO) | Intraperitoneal | 3 mg/kg | Significant reduction in cerebral infarction area.[2] |
| Rat MCAO with Reperfusion | Not specified | 6 mg/kg | Significant reduction in infarct volume.[3] |
| Rat Distal MCAO | Not specified | Not specified | Alleviation of cerebral infarction volume and neurological symptoms.[1] |
| Rat MCAO with Reperfusion | Not specified | Not specified | Decreased Fe2+, MDA, and LPO content; increased GSH content.[4] |
Experimental Protocols
This compound Studies
Middle Cerebral Artery Occlusion (MCAO) in Rats:
-
Model: Male Sprague-Dawley rats are subjected to permanent MCAO.
-
Procedure: The middle cerebral artery is occluded via an intraluminal suture method.
-
Treatment: this compound is administered, for example, via retrograde infusion into the cerebral vein starting 5 hours post-MCAO for a duration of 2 hours.
-
Outcome Measures: Ischemic damage is assessed histologically using stains such as cresyl violet, Luxol fast blue, and triphenyl-tetrazolium chloride (TTC).
Four-Vessel Occlusion in Rats (Global Cerebral Ischemia):
-
Model: This model induces transient forebrain ischemia.
-
Procedure: It involves the permanent occlusion or coagulation of the vertebral arteries, followed by temporary occlusion of the common carotid arteries.
-
Treatment: this compound can be administered orally before ischemia or intravenously after the onset of ischemia.
-
Outcome Measures: Neuronal damage, particularly in the hippocampus and striatum, is evaluated histologically.
Edaravone Studies
Middle Cerebral Artery Occlusion (MCAO) in Rats:
-
Model: Male rats are commonly used to model focal cerebral ischemia.
-
Procedure: The MCAO is induced using the intraluminal suture method, with the occlusion lasting for a specific period (e.g., 2 hours) followed by reperfusion.
-
Treatment: Edaravone is typically administered intravenously or intraperitoneally at the time of or shortly after reperfusion.
-
Outcome Measures: Efficacy is evaluated by measuring the infarct volume (using TTC staining), assessing neurological deficits using standardized scoring systems, and analyzing biomarkers of oxidative stress and inflammation in brain tissue.
Signaling Pathways and Mechanisms of Action
Both this compound and edaravone exert their neuroprotective effects by mitigating oxidative stress, a critical component of the ischemic cascade.
This compound: The primary mechanism of this compound is the inhibition of lipid peroxidation . Following an ischemic event, the generation of reactive oxygen species (ROS) leads to a chain reaction of lipid peroxidation in cell membranes, causing cellular damage. By interrupting this process, this compound helps to preserve the integrity of neuronal membranes.
References
- 1. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Consistency of Preclinical Findings with LY231617 in Cerebral Ischemia
A critical aspect of translational research is the reproducibility of preclinical findings. This guide provides a comparative analysis of published preclinical studies on LY231617, a potent antioxidant, focusing on its neuroprotective effects in models of global cerebral ischemia. By examining the consistency of outcomes across different experimental settings, we aim to provide researchers, scientists, and drug development professionals with a clear overview of the existing evidence for this compound.
Comparative Efficacy of this compound in Preclinical Models of Cerebral Ischemia
The neuroprotective effects of this compound have been evaluated in various animal models of global cerebral ischemia. The following tables summarize the quantitative outcomes from key studies, offering a direct comparison of the reported efficacy.
Table 1: Neuroprotective Effects of this compound on Neuronal Damage
| Study (Animal Model) | Treatment Protocol | Outcome Measure | Results |
| Study in Rats[1] | 30 min before ischemia (oral) | Striatal and hippocampal CA1 damage reduction | >75% reduction (p < 0.0001) |
| Study in Rats[1] | 30 min post-ischemia (IV) - Exp 1 | Hippocampal and striatal damage reduction | ~50% reduction (p < 0.03) |
| Study in Rats[1] | 30 min post-ischemia (IV) - Exp 2 | Hippocampal and striatal damage reduction | ~41% reduction (p < 0.02) |
| Study in Gerbils[2] | 30 min before or immediately post-occlusion (P.O. or I.P.) | Neuronal death in CA1 layer of hippocampus | Significant neuroprotection (p < 0.05) |
| Study in Rats[3] | After onset of reperfusion (I.P.) | Neuronal damage in CA1 sector of hippocampus | Significantly attenuated |
Table 2: Functional Recovery Following this compound Treatment
| Study (Animal Model) | Treatment Protocol | Outcome Measure | Results |
| Study in Dogs[4] | Before the insult | SEP amplitude recovery at 120 mins | 73% ± 15% vs. 39% ± 14% in controls (p < 0.05) |
| Study in Dogs[4] | Before the insult | SEP amplitude recovery at 240 mins | 86% ± 12% vs. 49% ± 14% in controls (p < 0.05) |
| Study in Rats[3] | After onset of reperfusion (I.P.) | Spatial learning (Morris water maze) | Reduced increase in escape latency and swim distance |
Experimental Protocols
The methodologies employed in these preclinical studies, while broadly similar in their objective to model cerebral ischemia, exhibit variations in animal models, drug administration, and endpoint analysis.
Rodent Models of Global Cerebral Ischemia:
-
Four-Vessel Occlusion (4VO) in Rats: As described in one study, male Wistar rats underwent 30 minutes of four-vessel occlusion. This compound was administered either orally 30 minutes before ischemia or intravenously starting 30 minutes after the onset of ischemia. Neuronal damage in the hippocampal CA1 layer and striatum was assessed on a scale of 0 to 3.[1] Another study using the 4VO model in rats induced ischemia for 20 minutes and administered this compound (20 mg/kg i.p.) after the start of reperfusion.[3]
-
Bilateral Carotid Occlusion in Gerbils: In this model, animals were subjected to 5 minutes of bilateral carotid occlusion. This compound was given either 30 minutes before the occlusion or immediately after, followed by subsequent doses. The primary outcome was the extent of neuronal death in the CA1 layer of the hippocampus, observed 5 days post-surgery.[2]
Canine Model of Global Cerebral Ischemia:
-
In a study involving dogs, transient global cerebral ischemia was induced by cross-clamping the ascending aorta. This compound was administered before the ischemic insult. The recovery of cerebral electrical function was monitored through Somatosensory Evoked Potentials (SEP), and cerebral blood flow was also measured.[4]
In Vitro Studies:
-
To investigate the mechanism of action, primary hippocampal neuronal cultures were exposed to hydrogen peroxide to induce cell death. The protective effect of this compound was evaluated in this in vitro model of oxidative stress. The compound's ability to inhibit iron-dependent lipid peroxidation was also assessed.[1]
Visualizing the Mechanism and Experimental Workflow
To better understand the proposed mechanism of action and the general experimental approach, the following diagrams are provided.
Caption: Proposed antioxidant mechanism of this compound in cerebral ischemia.
Caption: General experimental workflow for preclinical evaluation of this compound.
Discussion on Reproducibility
While no studies were identified that explicitly aimed to replicate the findings of a prior publication on this compound, a comparison of the available preclinical data reveals a consistent pattern of neuroprotective efficacy. Across different rodent species (rats and gerbils) and even in a larger animal model (dogs), this compound demonstrated a significant reduction in neuronal damage and an improvement in functional outcomes following global cerebral ischemia.[1][2][3][4] The protective effect was observed with both prophylactic (pre-ischemia) and therapeutic (post-ischemia) administration, although the magnitude of the effect appears to be greater with pre-treatment.[1]
The consistent findings across these studies, despite variations in experimental protocols, lend weight to the preclinical evidence supporting the neuroprotective potential of this compound as an antioxidant in the context of cerebral ischemia. However, it is important to acknowledge the broader "reproducibility crisis" in preclinical research, which can stem from factors such as flawed study design, lack of transparency in reporting, and biological variability.[5][6][7][8] Therefore, while the existing data on this compound is promisingly consistent, the principles of rigorous study design and detailed reporting remain paramount for any future investigations.
References
- 1. The antioxidant this compound reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of the antioxidant this compound and NO synthase inhibitors in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antioxidant LY 231617 ameliorates functional and morphological sequelae induced by global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant this compound enhances electrophysiologic recovery after global cerebral ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 7. Fostering Replicability in Preclinical Research | Jackson Laboratory [jax.org]
- 8. Reproducibility of Results in Preclinical Studies: A Perspective From the Bone Field - PMC [pmc.ncbi.nlm.nih.gov]
The Discontinuation of LY231617: A Comparative Analysis of Antioxidant Neuroprotective Agents
This guide provides a comparative analysis of LY231617 with two other neuroprotective agents, Edaravone and N-acetylcysteine (NAC). It delves into their mechanisms of action, preclinical efficacy in animal models of stroke, and clinical trial outcomes. This objective comparison, supported by experimental data and detailed protocols, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the challenges and opportunities in the development of antioxidant therapies for neurological disorders.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the preclinical and clinical data for this compound, Edaravone, and N-acetylcysteine, offering a quantitative comparison of their neuroprotective effects.
Preclinical Efficacy in Animal Models of Ischemic Stroke
| Compound | Animal Model | Key Efficacy Endpoints | Reference |
| This compound | Rat, Four-Vessel Occlusion | - Reduced hippocampal CA1 and striatal damage by >75% (oral administration before ischemia) - Reduced hippocampal and striatal damage by ~41-50% (intravenous administration after ischemia) | [1] |
| Gerbil, Bilateral Carotid Occlusion | - Significant neuroprotection against ischemia-induced brain damage | ||
| Edaravone | Rat, Middle Cerebral Artery Occlusion | - Significant reduction in infarct volume - Improvement in neurological deficit scores | |
| N-acetylcysteine (NAC) | Rat, Middle Cerebral Artery Occlusion | - 49.7% reduction in brain infarct volume - 50% reduction in neurological evaluation score | [2] |
Clinical Trial Outcomes in Ischemic Stroke
| Compound | Trial Phase | Key Findings | Reference |
| This compound | Undisclosed (Likely Phase I/II) | Development discontinued, suggesting a lack of efficacy or safety concerns in early clinical trials. | Inferred |
| Edaravone | Phase III | - Modest but statistically significant improvement in functional outcomes in some patient populations. - Approved for acute ischemic stroke in Japan. | [3] |
| N-acetylcysteine (NAC) | Pilot Clinical Trial | - Significantly lower mean NIHSS scores at day 90 in the NAC-treated group. - Favorable functional outcome (mRS 0-1) in 57.6% of NAC-treated patients vs. 28.6% in the placebo group. | [4] |
Inferred Reasons for the Discontinuation of this compound
The discontinuation of this compound's development was likely multifactorial, a common scenario for investigational neuroprotective drugs. The primary reason can be inferred to be a failure to demonstrate significant clinical efficacy in early-phase human trials. This is a recurring theme in the field, as exemplified by the clinical trial failures of another potent antioxidant, Tirilazad Mesylate, which showed no improvement and, in some cases, worse outcomes compared to placebo in patients with acute ischemic stroke.
Several factors contribute to this translational failure:
-
The Complexity of Ischemic Cascade: The pathophysiology of ischemic stroke is multifaceted, involving not only oxidative stress but also excitotoxicity, inflammation, and apoptosis. Targeting only the oxidative stress pathway with an antioxidant may be insufficient to produce a clinically meaningful benefit.
-
Blood-Brain Barrier Penetration: Achieving therapeutic concentrations of a drug in the brain is a significant hurdle. While this compound showed efficacy in animal models, its ability to penetrate the human blood-brain barrier in sufficient amounts to exert a neuroprotective effect may have been limited.
-
Therapeutic Time Window: The window of opportunity to intervene in acute ischemic stroke is narrow. The timing of drug administration in clinical trials is critical and often challenging to optimize.
-
Patient Heterogeneity: Ischemic stroke is a heterogeneous condition with various underlying causes and patient characteristics. A drug that is effective in a specific subgroup of patients may not show a significant effect in a broader, more diverse trial population.
Mechanisms of Action: A Comparative Overview
The three compounds, while all possessing antioxidant properties, exert their neuroprotective effects through distinct yet overlapping mechanisms.
Signaling Pathways
Caption: Comparative signaling pathways of this compound, Edaravone, and N-acetylcysteine.
-
This compound: As a potent antioxidant, this compound directly scavenges reactive oxygen species (ROS), thereby inhibiting lipid peroxidation, a key process in ischemia-induced neuronal damage.[1]
-
Edaravone: This free radical scavenger also directly neutralizes ROS and inhibits lipid peroxidation.[5] Additionally, it has demonstrated anti-inflammatory properties, which contribute to its neuroprotective effects.[5]
-
N-acetylcysteine (NAC): NAC's primary mechanism of action is as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the brain.[6] By boosting GSH levels, NAC enhances the brain's natural defense against oxidative stress.
Key Experimental Protocols
To facilitate the replication and further investigation of these compounds, detailed methodologies for key preclinical experiments are provided below.
Animal Model of Focal Cerebral Ischemia (Rat)
Caption: Workflow for inducing and evaluating focal cerebral ischemia in a rat model.
Protocol: Four-Vessel Occlusion (4-VO) Model in Rats
This model is widely used to induce global cerebral ischemia.
-
Animal Preparation: Adult male Wistar rats (250-300g) are typically used. Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
A dorsal midline incision is made in the neck to expose the vertebral arteries.
-
The vertebral arteries are permanently occluded by electrocautery.
-
A ventral midline incision is then made to expose the common carotid arteries.
-
Loose ligatures are placed around both common carotid arteries.
-
-
Induction of Ischemia: After a recovery period (e.g., 24 hours), ischemia is induced in conscious animals by tightening the ligatures on the common carotid arteries for a specific duration (e.g., 10-20 minutes).
-
Reperfusion: The ligatures are released to allow for reperfusion.
-
Drug Administration: The test compound (e.g., this compound) is administered at a predetermined time before or after the ischemic insult, via the desired route (e.g., oral gavage or intravenous injection).
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate post-operative care.
Assessment of Neurological Deficit
Protocol: Neurological Deficit Scoring
A standardized scoring system is used to assess the neurological function of the animals after ischemia. A common scale is the 5-point scale:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push.
-
3: Unilateral circling.
-
4: Spontaneous circling or seizure activity.
-
5: Death.
Measurement of Lipid Peroxidation
Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.
-
Tissue Preparation: Brain tissue is homogenized in ice-cold buffer (e.g., 1.15% KCl).
-
Reaction Mixture: An aliquot of the homogenate is mixed with a solution containing thiobarbituric acid (TBA), and an acid (e.g., trichloroacetic acid).
-
Incubation: The mixture is heated (e.g., at 95°C for 60 minutes) to allow the reaction between MDA and TBA to form a colored product.
-
Measurement: After cooling and centrifugation, the absorbance of the supernatant is measured at a specific wavelength (e.g., 532 nm) using a spectrophotometer.
-
Quantification: The concentration of MDA is calculated using a standard curve generated with a known concentration of MDA.
Conclusion
The discontinuation of this compound underscores the significant challenges in translating promising preclinical findings for antioxidant neuroprotective agents into clinically effective therapies for ischemic stroke. While the precise reasons for its discontinuation remain proprietary, the well-documented failures of similar compounds suggest that a lack of robust clinical efficacy was the likely culprit.
In contrast, Edaravone has achieved limited clinical success and regulatory approval in some countries, demonstrating that a neuroprotective strategy targeting oxidative stress can have a modest but measurable benefit. N-acetylcysteine continues to be an area of active research, with encouraging results from pilot clinical trials suggesting its potential as a safe and effective neuroprotective agent.
For researchers and drug developers, the story of this compound serves as a crucial case study. It highlights the need for a deeper understanding of the complex pathophysiology of ischemic stroke, the development of more predictive preclinical models, and the design of innovative clinical trials that can effectively evaluate the potential of novel neuroprotective therapies. The future of neuroprotection will likely involve multi-target approaches that address the various pathological cascades initiated by an ischemic event, moving beyond a singular focus on oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of N-acetylcysteine (NAC) as an adjunct to standard treatment in patients with acute ischemic stroke: a randomized controlled pilot trial (NACTLYS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for a Beneficial Effect of Oral N-acetylcysteine on Functional Outcomes and Inflammatory Biomarkers in Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
LY231617 in Animal Stroke Models: A Comparative Meta-Analysis of Efficacy
In the landscape of preclinical stroke research, the quest for effective neuroprotective agents remains a paramount challenge. This guide provides a comparative meta-analysis of the efficacy of LY231617, an antioxidant compound, in animal models of ischemic stroke. Its performance is objectively compared with other notable neuroprotective agents—NXY-059, Edaravone, and NA-1 (Nerinetide)—that have undergone extensive preclinical evaluation. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data and methodologies to inform future research directions.
Comparative Efficacy of Neuroprotective Agents in Rat Models of Stroke
The following tables summarize the quantitative data from key preclinical studies of this compound and its comparators in rat models of Middle Cerebral Artery Occlusion (MCAO), a widely used model of focal cerebral ischemia.
Table 1: Comparison of Infarct Volume Reduction
| Compound | Animal Model | Dosing and Administration Route | Timing of Administration | Infarct Volume Reduction | Reference |
| This compound | Rat, MCAO | 10 mg/kg/2 hr, Retrograde Infusion of the Cerebral Vein (RICV) | 5 hours post-MCAO | 50-91% improvement in ischemic damage | [1] |
| This compound | Rat, MCAO | Intravenous infusion | 5 hours post-MCAO | Not specified, less effective than RICV | [1] |
| NXY-059 | Rat, transient MCAO (2h) | 10 mg/kg/h IV infusion for 21.75h | 2.25 hours post-occlusion | Mean 59% decrease | [2] |
| NXY-059 | Rat, permanent MCAO | 50 mg/kg/h s.c. infusion | 5 min to 4 hours post-occlusion | 35-57% reduction | [2][3] |
| Edaravone | Rat, transient MCAO (90 min) | 3 mg/kg IV, twice | After MCAO and after reperfusion | Significant reduction in infarct volume and swelling | [4] |
| Edaravone | Rat, MCAO | 30 mg/kg, oral | 5 hours post-operation, twice daily for 7 days | Significant reduction in cerebral infarction area | [5] |
| NA-1 (Nerinetide) | Rat, transient MCAO | 10 nmol/g, IV | At the beginning of recanalization | No significant reduction in infarct volume in a replication study | [6] |
Table 2: Comparison of Neurological Deficit Improvement
| Compound | Animal Model | Dosing and Administration | Neurological Score Used | Improvement in Neurological Deficit | Reference |
| This compound | Not specified in detail in the primary study | - | - | - | |
| NXY-059 | Rat, transient MCAO (2h) | 3, 10, and 30 mg/kg/h IV infusion | Not specified | Attenuated by all three doses | [2] |
| Edaravone | Rat, MCAO | 10, 20, 30 mg/kg, oral | Not specified | Dose-dependent improvement in behavioral data | [5] |
| NA-1 (Nerinetide) | Mouse, transient MCAO | 10 nmol/g, IV | Not specified | Did not improve neurological deficits | [6] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the efficacy data.
This compound Experimental Protocol
-
Animal Model : Sprague-Dawley rats.[1]
-
Stroke Induction : Middle Cerebral Artery Occlusion (MCAO).[1]
-
Treatment Groups :
-
Drug Administration : Treatment was administered for a two-hour interval, starting five hours after MCAO.[1]
-
Outcome Measures :
NXY-059 Experimental Protocol
-
Animal Model : Male spontaneously hypertensive rats or Wistar rats.[3][7]
-
Stroke Induction :
-
Treatment Groups :
-
Transient MCAO : Intravenous infusion of NXY-059 (1, 10, and 30 mg/kg/h) for 21.75 hours, starting 2.25 hours after occlusion.[2]
-
Permanent MCAO : Subcutaneous infusion of NXY-059 (30, 50, or 70 mg/kg/h) for 24 hours using osmotic minipumps, with a loading dose, initiated at various times (5 min to 4 hours) after occlusion.[2][3]
-
-
Outcome Measures :
Edaravone Experimental Protocol
-
Animal Model : Adult male Sprague-Dawley rats.[4]
-
Stroke Induction : 90-minute MCAO followed by reperfusion.[4]
-
Treatment Groups :
-
Drug Administration : Two injections were given: one after MCAO and another after reperfusion.[4]
-
Outcome Measures :
NA-1 (Nerinetide) Experimental Protocol
-
Animal Model : Male 12-week-old C57BL/6 mice (in the replication study).[6]
-
Stroke Induction : Transient MCAO for 30 or 60 minutes.[6]
-
Treatment Groups :
-
Drug Administration : Administered intravenously once at the beginning of recanalization.[6]
-
Outcome Measures :
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are attributed to their distinct mechanisms of action, which are visualized in the following diagrams.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a neuroprotective agent in a rat MCAO model.
References
- 1. The efficacy of retrograde infusion with this compound in a rat middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of NXY-059 on infarct volume after transient or permanent middle cerebral artery occlusion in the rat; studies on dose, plasma concentration and therapeutic time window - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NXY-059, a novel free radical trapping compound, reduces cortical infarction after permanent focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of LY231617
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Management and Disposal of the Antioxidant Compound LY231617.
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, a substituted phenol-based antioxidant. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of phenolic compounds and general hazardous laboratory waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate care. As a substituted phenol, it should be treated as a potentially toxic and corrosive substance.
-
Personal Protective Equipment (PPE): Always wear suitable PPE, including a laboratory coat, chemical-resistant gloves (e.g., butyl rubber or neoprene), and chemical splash goggles. For procedures with a higher risk of splashing, a face shield is recommended.
-
Ventilation: All manipulations of this compound, particularly in its solid form or when preparing solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.
-
Avoid Contact: Direct contact with skin, eyes, and clothing must be strictly avoided. In the event of accidental contact, immediately flush the affected area with a copious amount of water and seek prompt medical attention.
Waste Classification and Segregation: A Critical First Step
All waste materials containing this compound must be classified and handled as hazardous waste. Proper segregation is essential to prevent potentially dangerous chemical reactions and to ensure compliant disposal.
| Waste Stream | Description |
| Solid Waste | Contaminated consumables such as gloves, pipette tips, weighing papers, and other disposable labware. |
| Aqueous Liquid Waste | Solutions of this compound in water, buffers, or other aqueous media. |
| Non-Halogenated Organic Waste | Solutions of this compound in non-halogenated organic solvents (e.g., ethanol, methanol, acetone). |
| Halogenated Organic Waste | Solutions of this compound in halogenated organic solvents (e.g., dichloromethane, chloroform). |
| Sharps Waste | Contaminated needles, syringes, glass Pasteur pipettes, and other sharp objects. |
Step-by-Step Disposal Procedures
Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound waste.
Solid Waste Disposal
-
Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Toxic").[1]
-
The container should be kept securely sealed when not in use.
-
When the container is full, it should be scheduled for pickup by a licensed hazardous waste disposal contractor.
Liquid Waste Disposal
-
Collect aqueous and organic solvent waste streams in separate, compatible, and shatter-proof containers.
-
Each container must be clearly labeled with "Hazardous Waste," the full chemical name and approximate concentration of this compound, the solvent system (e.g., "Aqueous," "Methanol"), and the associated hazards.[1]
-
To allow for expansion, do not overfill waste containers; a headspace of at least 10% should be left.[1]
-
Containers must be kept tightly sealed and stored in secondary containment.
-
Arrange for the disposal of liquid waste through a licensed hazardous waste contractor.
-
Crucially, do not pour any waste containing this compound down the drain. [1]
Sharps Disposal
-
All sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.
-
The container should be clearly labeled with "Hazardous Waste," "Sharps," and the chemical contaminant "this compound."[1]
-
Once the container is full, it should be sealed and disposed of through a licensed hazardous waste contractor.[1]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general principle of chemical waste management is to render the substance non-hazardous through chemical treatment or to dispose of it in a manner that isolates it from the environment. For phenolic compounds, incineration by a licensed facility is a common and effective disposal method.[2][3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling LY231617
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for the antioxidant and neuroprotective agent, LY231617.
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate PPE required.[1] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields are the minimum requirement.[1] For tasks with a splash hazard, splash goggles and a face shield worn over safety glasses are recommended.[1][2] | To protect against chemical splashes, flying particles, and other eye hazards.[1][2] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged contact or when handling larger quantities, double-gloving or using more robust gloves may be necessary. | To prevent skin contact with the chemical.[3] Gloves should be inspected before use and removed immediately if contaminated.[4][5] |
| Body Protection | A laboratory coat is mandatory to protect personal clothing and skin.[6] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. | To shield the body from accidental spills and contamination. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[6][7] Sandals, perforated shoes, or open-toed shoes are not permitted.[4] | To protect the feet from spills and falling objects. |
| Respiratory Protection | Work with this compound, particularly in solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8][9] | To prevent inhalation of airborne particles of the compound. |
Operational Plans for Handling this compound
Adherence to standard laboratory safety protocols is crucial when working with any chemical, including this compound.
General Handling Procedures:
-
Know the Hazards: Before beginning any work, review all available safety information for this compound. Assume that any chemical of unknown toxicity is hazardous.[7]
-
Minimize Exposure: Always aim to minimize chemical exposure through all routes: inhalation, skin contact, and ingestion.[7][10]
-
Ventilation: Handle solid this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control for minimizing inhalation hazards.[8][9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][7] Do not eat, drink, or apply cosmetics in areas where chemicals are handled.[4][7]
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name and any hazard warnings.[11]
-
Spill Response: Be prepared for spills. Have a spill kit readily available and be familiar with the procedures for cleaning up chemical spills.[11]
Experimental Workflow:
The following diagram illustrates a logical workflow for the safe handling of this compound during a typical laboratory experiment.
Disposal Plans
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
Waste Segregation and Collection:
-
Solid Waste: Solid this compound waste, as well as contaminated consumables such as gloves and paper towels, should be collected in a designated, labeled hazardous waste container.[12]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain unless specifically authorized by institutional guidelines for that particular chemical and concentration.[13]
-
Container Management: Waste containers should be kept closed when not in use and stored in a designated secondary containment area to prevent spills.[12]
Disposal Procedures:
-
All chemical waste must be disposed of through the institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[14]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of as non-hazardous waste, in accordance with institutional policy.[15]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Boston University | Login [shib.bu.edu]
- 7. ehs.okstate.edu [ehs.okstate.edu]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 10. uwlax.edu [uwlax.edu]
- 11. saffronchemicals.com [saffronchemicals.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. gz-supplies.com [gz-supplies.com]
- 14. businesswaste.co.uk [businesswaste.co.uk]
- 15. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
